Product packaging for Chromozym t-PA(Cat. No.:)

Chromozym t-PA

Cat. No.: B12375378
M. Wt: 576.6 g/mol
InChI Key: JLSWTFADWDIADV-VQTJNVASSA-N
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Description

Chromozym t-PA is a useful research compound. Its molecular formula is C24H32N8O7S and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N8O7S B12375378 Chromozym t-PA

Properties

Molecular Formula

C24H32N8O7S

Molecular Weight

576.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1

InChI Key

JLSWTFADWDIADV-VQTJNVASSA-N

Isomeric SMILES

CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Core Principle of the Chromozym t-PA Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies underpinning the Chromozym tissue-Plasminogen Activator (t-PA) assay, a critical tool for the functional assessment of this key serine protease in fibrinolysis.

Executive Summary

The Chromozym t-PA assay is a chromogenic method used to determine the functional activity of tissue-type plasminogen activator (t-PA). The assay relies on the enzymatic activity of t-PA to cleave a synthetic chromogenic substrate, resulting in the release of a colored compound, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the t-PA activity in the sample. Two primary methodologies exist: a direct assay and an indirect, coupled assay. The choice of method depends on the specific research question and the sample matrix.

Introduction to t-PA and its Function

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the dissolution of blood clots.[1][2] It is the primary activator of plasminogen, converting it to the active enzyme plasmin.[1][2] Plasmin, in turn, degrades the fibrin matrix of the clot. The activity of t-PA is significantly enhanced in the presence of fibrin, which localizes the fibrinolytic activity to the site of the clot.[1][2] Dysregulation of t-PA activity is implicated in various cardiovascular diseases, making its accurate measurement critical in research and drug development.

Assay Principles: Direct and Indirect Methods

The this compound assay can be performed using two distinct approaches: a direct method and an indirect method.

Direct Chromogenic Assay

In the direct assay, t-PA directly cleaves a synthetic chromogenic substrate that mimics its natural substrate's cleavage site. This method provides a measure of the intrinsic amidolytic activity of t-PA.

The reaction principle is as follows: t-PA + Chromogenic Substrate (e.g., this compound) → Peptide + p-Nitroaniline (Yellow)

The rate of p-nitroaniline (pNA) release, measured as the change in absorbance at 405 nm, is directly proportional to the t-PA concentration.[3][4]

Indirect (Coupled) Chromogenic Assay

The indirect assay more closely mimics the physiological action of t-PA by measuring its ability to activate plasminogen. In this coupled-enzyme assay, t-PA first activates plasminogen to plasmin. The newly formed plasmin then cleaves a plasmin-specific chromogenic substrate, releasing pNA.

The two-step reaction is as follows:

  • t-PA + Plasminogen → Plasmin

  • Plasmin + Chromogenic Substrate (e.g., S-2251, Chromozym PL) → Peptide + p-Nitroaniline (Yellow)

The rate of pNA production in this system is proportional to the amount of plasmin generated, which in turn is dependent on the initial t-PA activity.[5][6] Fibrin-like stimulators, such as poly-D-lysine, may be included to enhance the t-PA-mediated activation of plasminogen.[2][6]

Experimental Protocols and Methodologies

The following sections detail the generalized experimental protocols for both direct and indirect t-PA chromogenic assays. Specific concentrations and volumes may require optimization depending on the sample type and reagents used.

Reagents and Materials
Reagent/MaterialSpecification
Tris Buffer100 mM, pH 8.5, containing 0.15% (w/v) Tween 80[3]
This compoundN-Methylsulfonyl-D-Phe-Gly-Pro-Arg-4-nitranilide acetate[3]
PlasminogenHuman Glu-plasminogen
Chromozym PLTosyl-Gly-Pro-Lys-4-nitranilide acetate[7]
S-2251H-D-valyl-L-leucyl-L-lysyl-p-nitroaniline dihydrochloride[6]
Citric Acid Solution10% (w/v)[3]
Aprotinin Solution100 µg/ml[3]
Microplate ReaderCapable of reading absorbance at 405 nm
96-well MicroplatesPolystyrene[5]
Direct Assay Protocol
  • Reagent Preparation:

    • Prepare a 4 mM solution of this compound in double-distilled water.[3]

    • Prepare a working reagent mixture by combining 9 parts Tris buffer with 1 part this compound solution.[3]

  • Assay Procedure:

    • Pipette samples containing t-PA (in the range of 0.1 to 30 µg/ml) and standards into the wells of a microplate.[3]

    • Add the working reagent mixture to each well to initiate the reaction.

    • Incubate the plate at 37°C.[3]

    • Measure the change in absorbance at 405 nm over time using a microplate reader.

    • The reaction can be stopped by adding a citric acid solution.[3]

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Construct a standard curve using known concentrations of t-PA.

    • Determine the t-PA activity in the samples by interpolating from the standard curve.

Indirect Assay Protocol
  • Reagent Preparation:

    • Prepare solutions of human plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251 or Chromozym PL).

  • Assay Procedure:

    • Pipette samples containing t-PA and standards into the wells of a microplate.

    • Add the plasminogen solution to each well.

    • Incubate to allow for the activation of plasminogen to plasmin.

    • Add the plasmin-specific chromogenic substrate to initiate the colorimetric reaction.

    • Incubate the plate at 37°C.

    • Measure the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Generate a standard curve with known t-PA concentrations.

    • Determine the t-PA activity in the samples from the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound assay.

Parameter Value Reference
This compound
Chemical NameN-Methylsulfonyl-D-Phe-Gly-Pro-Arg-4-nitranilide acetate[3]
Working ConcentrationApproximately 0.25 mM[3][8]
Chromozym PL
Chemical NameTosyl-Gly-Pro-Lys-4-nitranilide acetate[7]
Working ConcentrationApproximately 0.3 to 0.6 mM[7][9]
S-2288
Chemical NameH-D-Ile-Pro-Arg-pNA • 2HCl[4]
General Assay Conditions
Wavelength405 nm[3][5]
Temperature37°C[3]
pH8.5[3]

Visualizing the Assay Principles

The following diagrams illustrate the workflows of the direct and indirect this compound assays.

Direct_tPA_Assay tPA t-PA (Sample) Reaction Enzymatic Cleavage tPA->Reaction Substrate This compound (N-Methylsulfonyl-D-Phe-Gly-Pro-Arg-pNA) Substrate->Reaction Products Peptide + p-Nitroaniline (Yellow) Reaction->Products Detection Measure Absorbance at 405 nm Products->Detection

Caption: Workflow of the direct this compound assay.

Indirect_tPA_Assay cluster_step1 Step 1: Plasminogen Activation cluster_step2 Step 2: Chromogenic Reaction tPA t-PA (Sample) Activation Activation tPA->Activation Plasminogen Plasminogen Plasminogen->Activation Plasmin Plasmin Activation->Plasmin Cleavage Enzymatic Cleavage Plasmin->Cleavage Plasmin_substrate Chromogenic Substrate (e.g., Chromozym PL, S-2251) Plasmin_substrate->Cleavage Products Peptide + p-Nitroaniline (Yellow) Cleavage->Products Detection Measure Absorbance at 405 nm Products->Detection

Caption: Workflow of the indirect (coupled) this compound assay.

Conclusion

The this compound assay is a versatile and robust method for the quantification of t-PA activity. The choice between the direct and indirect assay formats allows researchers to tailor the experimental design to their specific needs, whether that is assessing the intrinsic enzymatic activity of t-PA or its physiological function in activating plasminogen. Careful adherence to optimized protocols and the use of appropriate standards are essential for obtaining accurate and reproducible results.

References

An In-depth Technical Guide to the Chromozym t-PA Assay: Mechanism of Action and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Chromozym t-PA assay, a widely used method for the determination of tissue plasminogen activator (t-PA) activity. This document details the underlying biochemical mechanism of action, provides a structured summary of quantitative data, and offers a detailed experimental protocol for the successful implementation of this assay in a research and development setting.

Core Mechanism of Action: t-PA and Chromogenic Substrate Interaction

Tissue plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system, the body's natural mechanism for dissolving blood clots. The primary function of t-PA is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus. The this compound assay leverages this enzymatic activity for the quantitative determination of t-PA.

The assay is based on a direct enzymatic reaction where t-PA cleaves a synthetic chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate, which mimics the natural cleavage site of plasminogen. This substrate is composed of a short peptide sequence coupled to a p-nitroaniline (pNA) molecule.

The reaction principle is as follows:

CH₃-SO₂-D-Phe-Gly-Arg-pNA + H₂O ---(t-PA)---> CH₃-SO₂-D-Phe-Gly-Arg-OH + p-nitroaniline

In this reaction, t-PA hydrolyzes the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. The cleavage of the substrate releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of t-PA in the sample.

It is important to note that the single-chain form of t-PA (sct-PA) exhibits lower reactivity with oligopeptide substrates compared to its two-chain form (tct-PA). To measure the total t-PA potential in a sample, a pre-incubation step with plasmin can be included to convert all sct-PA to the more active tct-PA.

Quantitative Data Summary

ParameterValueNotes
Linear Range 5 - 50 µg/mLFor t-PA concentration using S-2288™ as the substrate.[1]
Correlation Coefficient (r²) > 0.99Demonstrates a strong linear relationship between t-PA concentration and absorbance.[1]
Intra-day Precision (RSD) 0.5% - 4.3%Indicates good reproducibility of the assay within the same day.[1]
Working Concentration Approx. 0.25 mMRecommended concentration of this compound for the assay.[2][3]

Signaling Pathway and Experimental Workflow

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of t-PA in the physiological process of fibrinolysis.

Fibrinolysis_Pathway cluster_blood_vessel Blood Vessel Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Enzyme) Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation tPA t-PA (Tissue Plasminogen Activator) FDPs Fibrin Degradation Products tPA_source Endothelial Cells tPA_source->tPA Release

Caption: Diagram of the t-PA mediated fibrinolysis pathway.

This compound Assay Experimental Workflow

This diagram outlines the key steps involved in performing the this compound assay.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Sample) start->prep_reagents mix Mix Sample and Reagent Mixture prep_reagents->mix incubate Incubate at 37°C mix->incubate read_absorbance Read Absorbance at 405 nm (Kinetic Measurement) incubate->read_absorbance calculate Calculate t-PA Activity (ΔA/min) read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the this compound assay.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the determination of t-PA activity using the this compound assay. It is recommended to use plastic materials for all steps involving t-PA solutions to prevent adsorption to glass surfaces.[4]

Reagent Preparation

1. Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5) [4]

  • Dissolve 1.21 g of Tris base in 80 mL of double-distilled water.

  • Adjust the pH to 8.5 with 1 M HCl.

  • In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water.

  • Add the Tween 80 solution to the Tris solution.

  • Bring the final volume to 100 mL with double-distilled water.

  • Store at 2-8°C for up to 2 weeks.

2. This compound Solution (4 mM) [4]

  • Dissolve 5.1 mg of this compound (N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate) in 2 mL of double-distilled water.

  • Store at 2-8°C for up to 2 weeks.

3. Reagent Mixture [4]

  • Mix 9 parts of Tris Buffer with 1 part of this compound solution.

  • This working solution is stable for 8 hours at 2-8°C or 4 hours at room temperature.

4. Citric Acid Solution (10% w/v) [4]

  • Dissolve 10 g of citric acid in 100 mL of double-distilled water.

  • Store at room temperature.

5. t-PA Standard and Samples

  • Prepare a stock solution of a t-PA standard of known activity.

  • Prepare serial dilutions of the t-PA standard and the unknown samples using the Tris Buffer. A typical concentration range is 0.1 to 30 µg/mL.[4]

Assay Procedure (Kinetic Method)

This procedure is for a kinetic measurement of t-PA activity.

  • Pre-warm Reagents: Bring the Reagent Mixture and the t-PA standard/sample solutions to 37°C.

  • Pipetting: In a 96-well microplate, add 100 µL of the Reagent Mixture to each well.

  • Initiate Reaction: Add 10 µL of the t-PA standard or sample to the corresponding wells.

  • Kinetic Reading: Immediately place the microplate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Blank Measurement: Include a reagent blank containing 100 µL of Reagent Mixture and 10 µL of Tris Buffer.

Data Analysis and Calculation
  • Calculate the Rate of Reaction (ΔA/min): For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. Subtract the ΔA/min of the reagent blank from the ΔA/min of the standards and samples.

  • Generate a Standard Curve: Plot the ΔA/min for the t-PA standards against their known concentrations (in IU/mL or µg/mL).

  • Determine Unknown Concentration: Use the linear regression equation from the standard curve to calculate the t-PA activity in the unknown samples.

  • Calculation Formula: The activity of t-PA in the sample can be calculated using the following formula if a standard is run in parallel:[4]

    t-PA (U/mL) = (ΔA_sample/min / ΔA_standard/min) * Concentration_standard (U/mL)

    If samples were diluted, the final activity must be multiplied by the dilution factor.

Conclusion

The this compound assay is a robust and reliable method for the quantitative determination of tissue plasminogen activator activity. Its principle, based on the direct cleavage of a chromogenic substrate, allows for a straightforward and sensitive measurement. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to successfully implement and interpret the results of this important enzymatic assay. Adherence to the detailed protocols and a thorough understanding of the underlying mechanism will ensure the generation of accurate and reproducible data in the study of fibrinolysis and the development of thrombolytic therapies.

References

Chemical structure and properties of Chromozym t-PA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chromozym t-PA, a chromogenic substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This document covers its chemical structure, physicochemical properties, and detailed protocols for its application in experimental settings.

Chemical Structure and Properties

This compound is a synthetic oligopeptide substrate that, when cleaved by t-PA, releases a chromophore that can be quantified spectrophotometrically. Its chemical name is N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₃₂N₈O₇S x CH₃COOH[1]
Molecular Weight 636.7 g/mol [2]
Appearance White to yellowish powder
Purity >90% (enzymatic)[1]
Contaminants <0.5% free 4-nitraniline[1]
Storage Temperature 15 to 25°C[2][3]
Working Concentration Approximately 0.25 mM[1]

Mechanism of Action

Tissue-type plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots.[4] this compound serves as an artificial substrate for t-PA. The enzyme cleaves the bond between the arginine residue and the p-nitroaniline (pNA) group. The released pNA has a strong absorbance at 405 nm, and the rate of its formation is directly proportional to the t-PA activity in the sample.

Quantitative Kinetic Data

Table 2: Kinetic Parameters of t-PA with a Structurally Similar Substrate (S-2288)

Enzyme FormConditionKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
sct-PA-Value not specifiedValue not specifiedReported as 26% of tct-PA[5]
tct-PA-Value not specifiedValue not specifiedValue not specified[5]
sct-PA+ Soluble Fibrin MonomerValue not specifiedValue not specified13-fold increase[5]
tct-PA+ Soluble Fibrin MonomerValue not specifiedValue not specified3.5-fold increase[5]

Note: Specific Km and kcat values for this compound were not found in the reviewed literature. The data presented is for a comparable substrate and should be used as a reference with caution.

Experimental Protocols

The following is a detailed methodology for a typical chromogenic assay to determine t-PA activity using this compound.

Reagent Preparation
  • Tris Buffer (100 mM, pH 8.5): Dissolve 12.1 g of Tris base in approximately 800 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 1.5 g of Tween 80 and dissolve completely. Bring the final volume to 1 L with double-distilled water. Store at 2-8°C.[3]

  • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of double-distilled water. Store at 2-8°C for up to two weeks.[3]

  • Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water. Store at room temperature.[3]

  • Plasmin Solution (for two-chain t-PA determination, optional): Prepare an 8 U/mL solution of plasmin in Tris buffer.[3]

  • Aprotinin Solution (for two-chain t-PA determination, optional): Prepare a 100 µg/mL solution of aprotinin in double-distilled water.[3]

Assay Procedure
  • Pre-warm all reagents and samples to 37°C.

  • In a microplate well or cuvette, add the following in order:

    • 100 µL Tris Buffer

    • 10 µL of the t-PA sample or standard

  • Optional, for determination of total t-PA activity (one- and two-chain): Add 2.5 µL of Plasmin solution and incubate for 5 minutes at 37°C. Then add 2.5 µL of Aprotinin solution and incubate for a further 5 minutes at 37°C.

  • To initiate the reaction, add 10 µL of the this compound solution.

  • Mix and immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., 3 to 30 minutes) at 37°C.[3]

  • To stop the reaction (for endpoint assays), add 50 µL of 10% Citric Acid solution.[3]

  • Read the final absorbance at 405 nm.

Data Analysis

The t-PA activity is calculated from the rate of change in absorbance (ΔA/min). A standard curve should be generated using a t-PA standard of known activity. The activity of the unknown samples is then determined by interpolation from the standard curve.

Visualized Workflows and Pathways

Fibrinolysis Signaling Pathway

The following diagram illustrates the central role of t-PA in the fibrinolytic pathway.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrin Degradation cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA t-PA tPA->Plasmin activates uPA u-PA uPA->Plasmin activates FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin (Clot) Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits

Caption: The Fibrinolytic Pathway showing t-PA mediated plasmin generation and subsequent fibrin degradation.

Experimental Workflow for this compound Assay

This diagram outlines the key steps in performing a chromogenic t-PA activity assay.

Chromozym_tPA_Workflow start Start prep Prepare Reagents (Tris Buffer, this compound, Sample/Standard) start->prep prewarm Pre-warm Reagents and Sample to 37°C prep->prewarm mix Mix Buffer and Sample/Standard in Well prewarm->mix initiate Add this compound to Initiate Reaction mix->initiate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate->measure stop Stop Reaction (Endpoint Assay) measure->stop optional analyze Calculate ΔA/min and Determine t-PA Activity measure->analyze stop->measure end End analyze->end

Caption: A generalized workflow for the chromogenic determination of t-PA activity using this compound.

References

Chromozym t-PA: A Technical Guide to Substrate Specificity for Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Chromozym t-PA, a chromogenic substrate designed for the determination of tissue-type plasminogen activator (t-PA) activity. Understanding the specificity of this substrate is crucial for accurate enzyme activity assays and for the development of novel therapeutics targeting serine proteases. This document provides a comprehensive overview of serine proteases, the mechanism of chromogenic substrates, available data on this compound specificity, and detailed experimental protocols for researchers to determine kinetic parameters for their specific applications.

Introduction to Serine Proteases and Chromogenic Substrates

Serine proteases are a large and diverse family of enzymes that play critical roles in numerous physiological processes, including blood coagulation, fibrinolysis, inflammation, and immunity. They are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site. The serine residue acts as a nucleophile to hydrolyze peptide bonds in their target substrates.

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. These substrates are conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released and produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzymatic activity.

This compound: Structure and Intended Use

This compound is a synthetic chromogenic substrate with the sequence N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate. It is specifically designed for the quantitative determination of tissue-type plasminogen activator (t-PA) activity. t-PA is a key serine protease in the fibrinolytic system, responsible for converting plasminogen to plasmin, which in turn degrades fibrin clots. Assays using this compound are valuable in both research and clinical settings for assessing fibrinolytic potential and for the quality control of recombinant t-PA preparations.

Substrate Specificity of this compound

Table 1: Qualitative Specificity and Published Kinetic Data of Chromogenic Substrates for Various Serine Proteases

Serine ProteaseNatural Substrate Cleavage Site (P1)Related Chromogenic SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
t-PA Arginine, LysineThis compound Data not readily availableData not readily availableData not readily available
PlasminLysine, ArginineS-2251 (H-D-Val-Leu-Lys-pNA)280227.9 x 10⁴
ThrombinArginineChromozym TH (Tos-Gly-Pro-Arg-pNA)91261.4 x 10⁷
Plasma KallikreinArginine, LysineChromozym PK (Benzoyl-Pro-Phe-Arg-pNA)20018.29.1 x 10⁴
Factor XaArginineS-2222 (Bz-Ile-Glu-Gly-Arg-pNA)1601257.8 x 10⁵
TrypsinArginine, LysineS-2222 (Bz-Ile-Glu-Gly-Arg-pNA)401.64.0 x 10⁴

Note: The kinetic constants provided are for related, well-characterized chromogenic substrates and are intended to provide context for the expected specificity. These values can vary depending on the specific assay conditions. The lack of readily available public data for this compound with a broad serine protease panel highlights the importance of empirical determination for specific research applications.

Experimental Protocol: Determination of Serine Protease Specificity of this compound

To quantitatively assess the specificity of this compound for a panel of serine proteases, the following detailed experimental protocol for determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) is provided.

Materials and Reagents
  • This compound: Stock solution (e.g., 4 mM in sterile water).

  • Serine Proteases: Purified preparations of t-PA, plasmin, thrombin, plasma kallikrein, Factor Xa, trypsin, and any other proteases of interest.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 0.15% (w/v) Tween 80.

  • 10% (w/v) Citric Acid: To stop the reaction.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplates: Non-binding, flat-bottom plates.

  • Incubator: Set to 37°C.

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic parameters of a serine protease with this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of This compound in assay buffer A1 Add substrate dilutions to 96-well plate P1->A1 P2 Prepare working solutions of each serine protease in assay buffer A3 Initiate reaction by adding protease solution P2->A3 A2 Pre-incubate plate at 37°C A1->A2 A2->A3 A4 Monitor absorbance at 405 nm in a kinetic mode A3->A4 D1 Calculate initial reaction velocities (V₀) from the linear phase of the absorbance curves A4->D1 D2 Plot V₀ versus substrate concentration D1->D2 D3 Fit data to the Michaelis-Menten equation to determine Km and Vmax D2->D3 D4 Calculate kcat from Vmax and enzyme concentration D3->D4

Caption: Workflow for determining kinetic parameters.

Detailed Procedure
  • Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical concentration range would be from 0.05 mM to 2 mM.

  • Enzyme Preparation: Prepare a working solution of each purified serine protease in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the different this compound dilutions. Include wells with assay buffer only as a blank control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed enzyme solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).

    • Convert ΔA/min to moles of pNA released per minute using the molar extinction coefficient of pNA at 405 nm (ε = 10,400 M⁻¹cm⁻¹) and the path length of the solution in the well.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E] , where [E] is the final concentration of the enzyme in the well.

    • The specificity constant is then calculated as kcat/Km .

Signaling Pathway and Enzymatic Reaction

The fundamental reaction involves the cleavage of the chromogenic substrate by the serine protease, leading to the release of the chromophore. In the context of fibrinolysis, t-PA initiates a cascade by activating plasminogen.

G cluster_pathway Fibrinolytic Pathway cluster_reaction Chromogenic Assay t-PA t-PA Plasminogen Plasminogen t-PA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Serine Protease Serine Protease This compound R-pNA Serine Protease->this compound cleaves Peptide R This compound->Peptide pNA p-Nitroaniline (Yellow) This compound->pNA

Caption: t-PA's role and the chromogenic reaction.

Conclusion

This compound is a valuable tool for the specific and sensitive measurement of t-PA activity. While it is designed for high specificity towards t-PA, researchers should be aware of potential cross-reactivity with other serine proteases, especially when working with complex biological mixtures. The lack of comprehensive, publicly available comparative kinetic data necessitates that researchers empirically determine the specificity of this compound for their particular panel of proteases of interest. The detailed experimental protocol provided in this guide offers a robust framework for conducting such validation studies, ensuring the accuracy and reliability of experimental results in serine protease research and drug development.

The Advent and Evolution of Chromogenic Substrates: A Technical Deep Dive into t-PA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of tissue plasminogen activator (t-PA) activity is paramount. The development of chromogenic substrates revolutionized this process, offering a sensitive and quantitative tool to dissect the intricacies of the fibrinolytic system. This in-depth technical guide explores the history, development, and application of these vital reagents.

A Historical Perspective: From Clot Lysis to Chromophores

Prior to the 1970s, the assessment of fibrinolytic activity, including that of t-PA, predominantly relied on clot lysis assays. While valuable, these methods were often semi-quantitative and lacked the precision required for detailed kinetic studies. The breakthrough came with the introduction of synthetic peptide substrates coupled to a chromophore, most notably p-nitroaniline (pNA).[1] This innovation laid the groundwork for a new era of enzyme kinetics in hemostasis research.

The fundamental principle of these chromogenic assays is elegant in its simplicity. A short peptide sequence, designed to mimic the natural cleavage site of the target enzyme, is chemically linked to pNA. In its bound state, the pNA molecule is colorless. However, upon enzymatic cleavage of the peptide bond by the target protease, free pNA is released, which imparts a distinct yellow color to the solution. The rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity.[2][3]

Key Chromogenic Substrates for t-PA: A Comparative Analysis

Several chromogenic substrates have been developed and optimized for the specific measurement of t-PA activity. Among the most widely utilized are S-2288, S-2444, and Spectrozyme tPA. Each possesses a unique peptide sequence conferring a degree of selectivity for t-PA.

SubstratePeptide SequenceMolecular Weight
S-2288 H-D-Ile-Pro-Arg-pNA577.6 g/mol [4]
S-2444 Pyro-Glu-Gly-Arg-pNA
Spectrozyme tPA CH3SO2-D-CHA-Gly-Arg-pNA·AcOH642.7 g/mol [5]

Table 1: Key Chromogenic Substrates for t-PA

The kinetic parameters of these substrates in their interaction with t-PA are crucial for selecting the appropriate reagent for a given application. While data for all substrates is not uniformly available, the kinetic constants for the reaction of single-chain t-PA (sc-tPA) with S-2288 have been determined.

SubstrateEnzymeK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
S-2288 sc-tPA1.6[6]4.9[6]3062.5

Table 2: Kinetic Parameters of S-2288 with Single-Chain t-PA

Experimental Protocols: Measuring t-PA Activity

The following protocols provide a detailed methodology for determining t-PA activity using chromogenic substrates. These can be adapted for various research and drug development applications.

Direct Amidolytic Activity of Purified t-PA

This protocol measures the direct enzymatic activity of a purified t-PA sample on a chromogenic substrate.

Materials:

  • Purified t-PA sample

  • Chromogenic substrate (e.g., S-2288)

  • Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 100 mM NaCl)[3]

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of the chromogenic substrate in sterile distilled water.

  • Dilute the purified t-PA sample to the desired concentration in Tris buffer.

  • In a 96-well plate or cuvette, add the t-PA sample.

  • To initiate the reaction, add the chromogenic substrate solution to the well or cuvette.

  • Immediately place the plate or cuvette in the spectrophotometer and begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • The rate of change in absorbance over time (ΔA/min) is calculated from the linear portion of the reaction curve. This rate is directly proportional to the t-PA activity.

Indirect Assay of t-PA Activity via Plasminogen Activation

This protocol is a coupled assay that measures the ability of t-PA to activate plasminogen, with the subsequent plasmin activity being quantified using a plasmin-specific chromogenic substrate. This method is often employed in drug discovery to screen for modulators of t-PA activity.[7]

Materials:

  • t-PA sample (e.g., in cell culture supernatant or a purified preparation)

  • Human Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-based buffer)

  • Microplate reader

Procedure:

  • Prepare solutions of t-PA, plasminogen, and the plasmin-specific chromogenic substrate in the assay buffer.

  • In a 96-well plate, combine the t-PA sample and plasminogen.

  • Incubate the mixture for a defined period to allow for the activation of plasminogen to plasmin by t-PA.

  • Add the plasmin-specific chromogenic substrate to each well to initiate the colorimetric reaction.

  • Monitor the change in absorbance at 405 nm over time.

  • The rate of pNA release is proportional to the amount of plasmin generated, which in turn reflects the activity of the t-PA in the original sample.

Visualizing the Fibrinolytic Pathway and Experimental Workflows

To better understand the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA t-PA tPA->Plasmin activates Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits

Caption: The Fibrinolytic Signaling Pathway.

Direct_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare t-PA Sample and Chromogenic Substrate Mix Combine t-PA and Substrate in Microplate Well Reagents->Mix Read Measure Absorbance at 405 nm over Time Mix->Read Calculate Calculate Rate of Absorbance Change (ΔA/min) Read->Calculate

Caption: Experimental Workflow for Direct t-PA Assay.

Indirect_Assay_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare t-PA, Plasminogen, and Plasmin Substrate Activate Incubate t-PA and Plasminogen Reagents->Activate Add_Substrate Add Plasmin-Specific Chromogenic Substrate Activate->Add_Substrate Measure Measure Absorbance at 405 nm and Calculate Rate Add_Substrate->Measure

References

The Fibrinolytic System: A Biological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Understanding Fibrinolysis with Chromozym t-PA

This guide provides a comprehensive overview of the fibrinolytic system and the application of this compound, a chromogenic substrate, for the quantitative determination of tissue plasminogen activator (t-PA) activity. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of fibrinolysis, thrombosis, and thrombolytic therapies.

Fibrinolysis is the physiological process responsible for the enzymatic breakdown of fibrin in blood clots.[1][2] This process is critical for preventing excessive clot formation, maintaining vascular patency, and restoring normal blood flow after tissue repair.[3] The central enzyme in this cascade is plasmin, a serine protease that degrades the fibrin mesh into soluble fibrin degradation products.[3][4][5]

Plasmin is produced from its inactive zymogen precursor, plasminogen, which is synthesized in the liver and circulates in the plasma.[3] The conversion of plasminogen to plasmin is primarily catalyzed by tissue plasminogen activator (t-PA).[4][6][7] t-PA is a serine protease released from endothelial cells lining the blood vessels.[3][7] Its activity is significantly enhanced when bound to fibrin, localizing the fibrinolytic activity to the site of the clot.[1][8][9]

The Fibrinolysis Signaling Pathway

The sequence of events in fibrinolysis involves the release of activators, the production of plasmin, and the subsequent lysis of the fibrin clot. t-PA binds to fibrin on the clot surface and activates fibrin-bound plasminogen.[4][5] The resulting plasmin then breaks down the fibrin molecules, dissolving the clot.[4][5]

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_degradation Fibrin Degradation cluster_inhibition Inhibition tPA t-PA (Tissue Plasminogen Activator) Plasmin Plasmin tPA->Plasmin cleaves Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Cofactor Fibrin (as cofactor) Fibrin_Cofactor->tPA enhances activity Fibrin Fibrin Clot FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasmin_active Plasmin Plasmin_active->FDPs degrades PAI1 PAI-1 PAI1->tPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits Alpha2AP->Plasmin_active inhibits

Fibrinolysis signaling cascade.

This compound: A Tool for Measuring t-PA Activity

This compound is a chromogenic substrate used for the determination of t-PA activity in purified preparations and cell culture supernatants.[11][12]

Chemical Composition: N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate.[12]

Mechanism of Action: The assay principle is based on the direct enzymatic activity of t-PA. t-PA specifically cleaves the colorless this compound substrate at the Arg-4-nitranilide bond, releasing the yellow-colored compound, 4-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA enzymatic activity and can be measured photometrically by monitoring the change in absorbance at 405 nm.

Quantitative Data for Experimental Design

Proper experimental setup requires precise preparation of reagents. The following tables summarize key quantitative data for the this compound assay.

Table 1: Reagent and Solution Properties

Reagent/Solution Composition Final Concentration / Working Concentration Storage Stability
Tris Buffer 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5 - ≥ 2 weeks at +2 to +8°C[11]
This compound Stock 5.1 mg this compound in 2 ml double-distilled water 4 mM ≥ 2 weeks at +2 to +8°C[11][12]
This compound Working - Approx. 0.25 mM[11][12] 8 hours at +2 to +8°C or 4 hours at +15 to +25°C[11]
Citric Acid Solution 10% (w/v) Citric Acid in double-distilled water - ≥ 4 weeks at +2 to +8°C[11]
Plasmin Solution 4 U Plasmin in 0.5 ml Tris buffer 8 U/ml Store in ice bath; can be frozen in aliquots[11]

| Aprotinin Solution | 5 mg Aprotinin in 50 ml double-distilled water | 100 µg/ml | 1 week at +2 to +8°C; can be frozen[11] |

Table 2: Physiological and Assay Concentrations of t-PA

Parameter Concentration Range Source
Physiological Plasma t-PA ~ 1–10 ng/mL [2]

| Assay t-PA Concentration Range | 0.1 to 30 µg/ml |[11] |

Detailed Experimental Protocol: Direct t-PA Activity Assay

This protocol details the direct measurement of t-PA activity using this compound. It is crucial to use plastic materials for all steps involving t-PA solutions, as t-PA can adsorb to glass surfaces.[11]

Reagent Preparation
  • Tris Buffer (100 mM, pH 8.5): Dissolve 1.21 g of Tris in approximately 80 ml of double-distilled water. Adjust the pH to 8.5 using 1 M HCl. Separately, dissolve 0.15 g of Tween 80 in 10 ml of water and add it to the Tris solution. Adjust the final volume to 100 ml with water. Store at +2 to +8°C.[11]

  • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 ml of double-distilled water. Store at +2 to +8°C.[11]

  • Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in double-distilled water and bring the final volume to 100 ml. This is used as a stop solution. Store at +2 to +8°C.[11]

  • Reagent Mixture (Working Solution): Prepare fresh before use by mixing 9 parts Tris Buffer with 1 part this compound solution (4 mM).[11]

  • t-PA Standards and Samples: Prepare a series of t-PA standards (e.g., using a WHO standard) and dilute samples as needed using the Tris Buffer.

Assay Procedure
  • Pre-incubation: Pre-warm the Reagent Mixture and samples/standards to 37°C.[11]

  • Pipetting: In a microplate well, add:

    • 100 µl of Tris Buffer (for blank) or t-PA standard/sample.

    • 100 µl of the pre-warmed Reagent Mixture.

  • Incubation: Incubate the plate at 37°C.

  • Measurement (Kinetic Method): Measure the change in absorbance (ΔA) per minute at 405 nm using a microplate reader.

  • Measurement (Endpoint Method): Alternatively, incubate for a fixed time (e.g., 10-30 minutes), then stop the reaction by adding 50 µl of 10% Citric Acid Solution. Read the final absorbance at 405 nm.

Calculation of t-PA Activity

The activity of t-PA in the sample is calculated relative to a standard of known activity.

For Kinetic Assay: t-PA Activity (U/ml) = (ΔA/min of Sample / ΔA/min of Standard) × Concentration of Standard (U/ml)

For Endpoint Assay: t-PA Activity (U/ml) = (A of Sample / A of Standard) × Concentration of Standard (U/ml)

Note: If samples were diluted, the result must be multiplied by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the this compound experimental workflow.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_measurement Measurement & Analysis prep_reagents Prepare Tris Buffer & This compound Solution prep_samples Prepare t-PA Standards and Dilute Samples prep_reagents->prep_samples pre_warm Pre-warm Reagents and Samples to 37°C prep_samples->pre_warm pipette Pipette Reagents and Samples into Microplate pre_warm->pipette Start Reaction incubate Incubate at 37°C pipette->incubate read_abs Read Absorbance at 405 nm (Kinetic) calculate Calculate t-PA Activity vs. Standard Curve read_abs->calculate

This compound experimental workflow.

Applications and Critical Considerations

  • Applications: This assay is widely used to quantify t-PA activity in various research contexts, including the analysis of recombinant t-PA products (like Alteplase), monitoring t-PA expression in cell culture, and studying the effects of inhibitors or enhancers on t-PA activity.[11][12][13]

  • Material Choice: As t-PA can adhere to glass, it is imperative to use plastic labware (tubes, pipette tips, plates) for all steps involving the enzyme to ensure accurate results.[11]

  • Enzyme Stability: t-PA has a very short half-life in the bloodstream (4-6 minutes).[7][9] While more stable in buffered solutions, proper storage on ice and avoidance of repeated freeze-thaw cycles are recommended for standards and samples.

  • Specificity: this compound is a highly specific substrate for t-PA, but other serine proteases might show minimal cross-reactivity at high concentrations. Running appropriate controls is essential.

This technical guide provides the foundational knowledge and practical steps for utilizing this compound as a robust tool for investigating the fibrinolytic system, offering quantitative insights into this vital physiological process.

References

Differentiating One-Chain and Two-Chain t-PA with Chromozym t-PA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots. It exists in two primary forms: a single-chain proenzyme (sc-tPA) and a proteolytically cleaved, two-chain active form (tc-tPA). While both forms are physiologically relevant, their enzymatic activities and binding properties differ significantly. For researchers and professionals in drug development, accurately quantifying the relative amounts of sc-tPA and tc-tPA is critical for understanding fibrinolytic processes, assessing the quality of recombinant t-PA preparations, and developing novel thrombolytic therapies. This guide provides an in-depth technical overview of how Chromozym t-PA, a chromogenic substrate, can be effectively utilized to differentiate between these two t-PA isoforms.

Core Mechanism of Differentiation

The differentiation of one-chain and two-chain t-PA using this compound is predicated on the intrinsic differences in their enzymatic activity towards small synthetic substrates in the absence of a fibrin cofactor.

  • Single-Chain t-PA (sc-tPA): In its native, single-polypeptide chain form, t-PA exhibits very low intrinsic enzymatic activity. It is considered a zymogen, or proenzyme, that requires a conformational change to become fully active.

  • Two-Chain t-PA (tc-tPA): Upon cleavage by plasmin at the Arg275-Ile276 peptide bond, sc-tPA is converted into tc-tPA. This two-chain form, held together by a disulfide bond, undergoes a significant conformational change that exposes its active site, leading to a substantial increase in its catalytic efficiency towards small synthetic substrates like this compound.

Therefore, in an in vitro assay system lacking fibrin, this compound is cleaved at a significantly higher rate by tc-tPA than by sc-tPA. This differential rate of substrate cleavage forms the basis for quantifying the respective amounts of each isoform in a sample. Research has shown that the catalytic efficiency of tc-tPA can be 9- to 12-fold higher than that of sc-tPA when assayed with a similar chromogenic substrate, S-2288.[1] Another study found the catalytic efficiency of sc-tPA to be only 26% of tc-tPA with the same substrate.[2] This disparity is primarily attributed to a lower Michaelis constant (Km) of tc-tPA for the substrate.

The product information for this compound explicitly states that one-chain t-PA reacts less sensitively with the substrate than two-chain t-PA.[3] To determine the total t-PA content (both sc-tPA and tc-tPA), a sample can be pre-incubated with plasmin. Plasmin efficiently converts all sc-tPA into tc-tPA. The subsequent measurement of activity with this compound will then reflect the total t-PA concentration. By comparing the activity of the sample before and after plasmin treatment, the relative proportions of sc-tPA and tc-tPA can be determined.

Quantitative Data: Kinetic Parameters of t-PA Isoforms

The following table summarizes the kinetic data for the hydrolysis of the chromogenic substrate S-2288 (H-D-isoleucyl-L-prolyl-L-arginine-p-nitroanilide), which is structurally and functionally similar to this compound, by one-chain and two-chain t-PA. This data highlights the quantitative basis for the differential assay.

t-PA IsoformCatalytic Efficiency (kcat/Km)Relative Catalytic EfficiencyReference
One-Chain t-PA (sc-tPA) Lower26% of tc-tPA[2]
Two-Chain t-PA (tc-tPA) Higher100%[2]
One-Chain t-PA (sc-tPA) Lower~8-11% of tc-tPA[1]
Two-Chain t-PA (tc-tPA) Higher100%[1]

It is important to note that in the presence of soluble fibrin monomers, the catalytic efficiency of sc-tPA increases dramatically, by as much as 13-fold, to a level nearly equivalent to that of tc-tPA.[2] This underscores the importance of performing the differential assay in a fibrin-free system.

Experimental Protocols

The following is a detailed methodology for the differentiation and quantification of one-chain and two-chain t-PA using this compound. This protocol is based on the principle of measuring the amidolytic activity of t-PA before and after the complete conversion of sc-tPA to tc-tPA by plasmin.

Materials
  • This compound (N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate)

  • Tris Buffer (100 mM Tris, pH 8.5, containing 0.15% (w/v) Tween 80)

  • Plasmin (human or bovine)

  • Aprotinin (or another suitable plasmin inhibitor)

  • Citric Acid Solution (10% w/v)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • t-PA standard of known concentration and isoform composition

  • Test sample containing an unknown mixture of sc-tPA and tc-tPA

Experimental Workflow

The overall workflow involves two parallel measurements for each sample: one to determine the initial tc-tPA activity and another to determine the total t-PA activity after conversion of sc-tPA to tc-tPA.

G cluster_0 Measurement of Initial tc-tPA Activity cluster_1 Measurement of Total t-PA Activity A1 Sample containing sc-tPA and tc-tPA A2 Add Tris Buffer and This compound A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop reaction with Citric Acid A3->A4 A5 Measure Absorbance at 405 nm (Represents initial tc-tPA) A4->A5 B1 Sample containing sc-tPA and tc-tPA B2 Add Plasmin B1->B2 B3 Incubate to convert sc-tPA to tc-tPA B2->B3 B4 Add Aprotinin to inhibit Plasmin B3->B4 B5 Add Tris Buffer and This compound B4->B5 B6 Incubate at 37°C B5->B6 B7 Stop reaction with Citric Acid B6->B7 B8 Measure Absorbance at 405 nm (Represents total t-PA) B7->B8

Experimental workflow for differentiating t-PA isoforms.
Detailed Procedure

Part 1: Measurement of Initial tc-tPA Activity

  • Prepare a reaction mixture in a microplate well by adding Tris buffer and the t-PA sample.

  • Pre-warm the plate and a solution of this compound to 37°C.

  • Initiate the reaction by adding the this compound solution to the wells.

  • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by adding the citric acid solution.

  • Read the absorbance of the released p-nitroaniline at 405 nm. This absorbance is proportional to the initial tc-tPA activity.

Part 2: Measurement of Total t-PA Activity

  • In a separate set of wells, add the t-PA sample and Tris buffer.

  • Add a sufficient amount of plasmin to each well to ensure complete conversion of sc-tPA to tc-tPA.

  • Incubate at 37°C for a sufficient time for the conversion to complete (e.g., 5 minutes).

  • Add aprotinin to inhibit the plasmin activity, ensuring that it will not interfere with the subsequent t-PA measurement.

  • Proceed with steps 2-6 as described in Part 1. The resulting absorbance is proportional to the total t-PA activity (initial tc-tPA + converted sc-tPA).

Data Analysis and Calculations
  • Calculate the activity (ΔA/min) for both sets of measurements.

  • Determine the percentage of tc-tPA in the original sample: (% tc-tPA) = (Activity of initial tc-tPA / Activity of total t-PA) x 100

  • Determine the percentage of sc-tPA in the original sample: (% sc-tPA) = 100 - % tc-tPA

Signaling Pathways and Logical Relationships

The conversion of sc-tPA to tc-tPA is a key step in the activation of the fibrinolytic cascade. The following diagram illustrates this process and the subsequent action on the chromogenic substrate.

G cluster_pathway t-PA Activation and Substrate Cleavage sc_tPA sc-tPA (Low Activity) tc_tPA tc-tPA (High Activity) sc_tPA->tc_tPA Cleavage at Arg275-Ile276 Plasmin Plasmin Plasmin->sc_tPA Chromozym This compound (Substrate) tc_tPA->Chromozym Hydrolysis Cleaved_Substrate Cleaved Peptide Chromozym->Cleaved_Substrate pNA p-Nitroaniline (Yellow, A405) Chromozym->pNA

Activation of sc-tPA and cleavage of this compound.

Conclusion

The use of this compound provides a reliable and quantitative method for differentiating between one-chain and two-chain t-PA. By exploiting the inherent differences in their enzymatic activities towards this chromogenic substrate, and by employing a plasmin-conversion step, researchers can accurately determine the relative proportions of these two critical isoforms. This capability is invaluable for quality control in the production of recombinant t-PA, for fundamental research into the mechanisms of fibrinolysis, and for the development of next-generation thrombolytic agents. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive framework for the successful implementation of this assay in a laboratory setting.

References

The Application of Chromozym t-PA in Enzymology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic research applications of Chromozym t-PA, a chromogenic substrate used for the determination of tissue-type plasminogen activator (t-PA) activity. This document outlines the underlying enzymatic principles, detailed experimental protocols, and data interpretation, serving as a valuable resource for researchers in enzymology, fibrinolysis, and drug development.

Introduction to this compound and its Role in Fibrinolysis Research

This compound (N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate) is a synthetic peptide substrate specifically designed for the enzymatic assay of tissue-type plasminogen activator (t-PA).[1] t-PA is a serine protease that plays a crucial role in the fibrinolytic system, the physiological process responsible for the breakdown of fibrin clots.[2] The primary function of t-PA is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades the fibrin matrix of a thrombus.[2]

The enzymatic activity of t-PA is a critical parameter in various physiological and pathological processes, including hemostasis, thrombosis, and wound healing. Consequently, the accurate measurement of t-PA activity is essential in numerous research areas, from fundamental enzymology to the development of thrombolytic therapies. This compound provides a reliable and straightforward method for quantifying t-PA activity in purified preparations and biological samples such as cell culture supernatants.[3]

The assay principle is based on the cleavage of the chromogenic substrate by t-PA, which releases the yellow-colored compound p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.

The Fibrinolytic Pathway: The Central Role of t-PA

The fibrinolytic system is a cascade of enzymatic reactions that regulates the dissolution of fibrin clots. The activation of this pathway is tightly controlled to ensure that clots are removed once they are no longer needed, thereby maintaining blood vessel patency.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA t-PA t-PA->Plasmin activates Fibrin (clot) Fibrin (clot) Plasmin->Fibrin (clot) degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (clot)->Fibrin Degradation Products PAI-1 PAI-1 PAI-1->t-PA inhibits Alpha-2-antiplasmin Alpha-2-antiplasmin Alpha-2-antiplasmin->Plasmin inhibits

Diagram of the core fibrinolytic pathway initiated by t-PA.

Quantitative Analysis of t-PA Activity

t-PA exists in two forms: a single-chain form (sct-PA) and a two-chain form (tct-PA), the latter being generated by plasmin-mediated cleavage of sct-PA.[2] The two-chain form generally exhibits higher enzymatic activity.[2]

Form of t-PASubstrateRelative Catalytic Efficiency (kcat/Km)Reference
Single-chain t-PA (sct-PA)S-228826% of tct-PA[5]
Two-chain t-PA (tct-PA)S-2288100% (reference)[5]
65-kDa one-chain t-PAS-2288~8% of two-chain t-PA
63-kDa one-chain t-PAS-2288~11% of two-chain t-PA

Note: The data presented is for the substrate S-2288 and serves as an approximation for the relative activities when using this compound.

Experimental Protocols

The following are detailed methodologies for the determination of t-PA activity using this compound in purified systems and cell culture supernatants.

Reagent Preparation
  • Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5): Dissolve 1.21 g of Tris base in 80 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water and add it to the Tris solution. Finally, adjust the total volume to 100 mL with double-distilled water. Store at 2 to 8°C for up to 2 weeks.

  • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of double-distilled water. Store at 2 to 8°C for up to 2 weeks.

  • Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of double-distilled water. Store at 2 to 8°C for up to 4 weeks.

  • t-PA Standard: A t-PA standard of known activity must be run in parallel for accurate quantification.

  • Plasmin Solution (for two-chain t-PA determination): Dissolve plasmin in Tris buffer to a final concentration of 8 U/mL. Prepare fresh and keep on ice.

  • Aprotinin Solution (for two-chain t-PA determination): Dissolve aprotinin in double-distilled water to a final concentration of 100 µg/mL. Store at 2 to 8°C for up to 1 week.

Assay Workflow for t-PA Activity

The following diagram illustrates the general workflow for a chromogenic t-PA assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Prepare Reagents Prepare Reagents Prepare Sample Prepare Sample Add Buffer Add Buffer Prepare Sample->Add Buffer Add Sample/Standard Add Sample/Standard Add Buffer->Add Sample/Standard Pre-incubate Pre-incubate Add Sample/Standard->Pre-incubate Add this compound Add this compound Pre-incubate->Add this compound Incubate Incubate Add this compound->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance

A generalized workflow for the chromogenic t-PA assay.
Procedure for Total t-PA Activity in Purified Preparations or Cell Culture Supernatants

  • Bring the Tris buffer and this compound solution to 37°C.

  • In a microplate well or cuvette, add the components in the following order:

    • 800 µL of Tris Buffer

    • 100 µL of sample or t-PA standard (diluted in Tris buffer if necessary to be within the 0.1 to 30 µg/mL range)

  • Mix and pre-incubate at 37°C for 5 minutes.

  • Add 100 µL of the 4 mM this compound solution to initiate the reaction.

  • Incubate at 37°C and monitor the change in absorbance at 405 nm over time (kinetic reading) or incubate for a fixed time (e.g., 30 minutes) for an endpoint assay.

  • For an endpoint assay, stop the reaction by adding 500 µL of 10% citric acid solution.

  • Read the absorbance at 405 nm. A reagent blank (Tris buffer instead of sample) should be run for each measurement series.

Procedure for Differentiating Single-Chain and Two-Chain t-PA Activity

This procedure involves converting all t-PA in the sample to the two-chain form by pre-treatment with plasmin. The total activity is then measured, and the difference between this and the activity measured without plasmin treatment (as in 4.3) gives an indication of the single-chain t-PA content.

  • To a tube, add:

    • 100 µL of sample or t-PA standard

    • 1000 µL of Tris Buffer

    • 25 µL of Plasmin solution

  • Mix and incubate at 37°C for 5 minutes to allow for the conversion of single-chain to two-chain t-PA.

  • Add 25 µL of Aprotinin solution to inhibit the plasmin.

  • Mix and incubate at 37°C for 5 minutes.

  • Transfer 900 µL of this mixture to a cuvette.

  • Proceed from step 4 of the total t-PA activity protocol (section 4.3).

Calculation of t-PA Activity

The t-PA activity can be calculated in International Units (U/mL) using the following formula for the kinetic assay:

t-PA (U/mL) = (ΔAsample/minute × 1.68) × F

Where:

  • ΔAsample/minute is the change in absorbance of the sample per minute.

  • 1.68 is a calculation factor.

  • F is the dilution factor of the sample.

For endpoint assays, a standard curve should be generated using the t-PA standard, and the activity of the samples can be determined by interpolation from this curve.

Conclusion

This compound is a robust and specific substrate for the determination of t-PA activity in various research applications. Its use in a simple chromogenic assay allows for the sensitive and quantitative measurement of this key enzyme in the fibrinolytic pathway. By understanding the principles of the assay and following standardized protocols, researchers can obtain reliable and reproducible data on t-PA activity, which is crucial for advancing our understanding of fibrinolysis and for the development of novel therapeutic agents targeting this system.

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Chromozym® t-PA Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, primarily responsible for dissolving blood clots. It catalyzes the conversion of plasminogen to plasmin, which then degrades fibrin.[1] The Chromozym® t-PA assay is a chromogenic method used to determine the activity of t-PA in various samples, such as purified preparations and cell culture supernatants.[2][3] This document provides detailed protocols and application notes for performing this assay.

Assay Principle

The Chromozym® t-PA assay quantitatively measures t-PA activity. The principle is based on the enzymatic cleavage of a specific chromogenic substrate by t-PA. In a direct assay, t-PA directly cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate (Chromozym® t-PA), releasing p-nitroaniline (pNA).[2][3] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[4][5]

Alternatively, a coupled assay can be employed where t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a plasmin-specific chromogenic substrate, releasing the pNA chromophore.[6] The change in absorbance at 405 nm is proportional to the amount of plasmin produced, and thus to the t-PA activity.[6]

Signaling Pathway

AssayPrinciple cluster_direct Direct Assay cluster_coupled Coupled Assay tPA t-PA pNA_direct p-Nitroaniline (pNA) (Yellow, Abs @ 405 nm) tPA->pNA_direct cleaves Peptide_direct Cleaved Peptide Chromozym_tPA Chromozym® t-PA (Substrate) Chromozym_tPA->tPA tPA_coupled t-PA Plasmin Plasmin tPA_coupled->Plasmin activates Plasminogen Plasminogen Plasminogen->tPA_coupled pNA_coupled p-Nitroaniline (pNA) (Yellow, Abs @ 405 nm) Plasmin->pNA_coupled cleaves Peptide_coupled Cleaved Peptide Plasmin_Substrate Plasmin Substrate Plasmin_Substrate->Plasmin

Caption: Direct vs. Coupled Chromozym® t-PA Assay Principles.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the Chromozym® t-PA activity assay. Two primary methods are described: an initial rate method and an endpoint (acid-stopped) method.

Materials and Reagents

Reagent/MaterialSpecificationsStorage
Chromozym® t-PA SubstrateN-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate. Purity: >90% (enzymatic)[2][3]Powder: +15 to +25°C[2]. Solution: 2 to 8°C for up to 2 weeks[3][7].
Tris Buffer100 mM Tris, pH 8.4-8.5, containing 106 mM NaCl and 0.15% (w/v) Tween 80 or 0.1 g/L Triton X-100.[2][4]2 to 8°C for up to 6 months.[4]
Acetic Acid (for endpoint)20% (v/v) aqueous solution.[4]Room Temperature.
t-PA StandardPurified t-PA of known activity (e.g., WHO standard).As per manufacturer's instructions, typically -20°C or below.
Human Plasminogen (for coupled assay)Lyophilized powder.-20°C.
Plasmin Substrate (for coupled assay)Chromogenic substrate specific for plasmin.-20°C.
Microplate ReaderCapable of measuring absorbance at 405 nm.N/A
96-well MicroplatePolystyrene, flat-bottom.N/A
Pipettes and TipsCalibrated single and multichannel pipettes.N/A
Incubation System37°C incubator or water bath.[4][5]N/A

Reagent Preparation

  • Tris Buffer (pH 8.4, 25°C): Dissolve 12.1 g Tris and 6.2 g NaCl in 800 ml distilled water. Adjust pH to 8.4 with 1 M HCl. Add a surfactant like Triton X-100 to a final concentration of 0.1 g/L to prevent t-PA adsorption.[4] Bring the final volume to 1000 ml with distilled water.[4]

  • Chromozym® t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym® t-PA in 2 ml of double-distilled water.[2]

  • Working Reagent Mixture (for direct assay): Mix 9 parts Tris Buffer with 1 part Chromozym® t-PA solution. Prepare fresh daily.[2]

  • t-PA Standards: Reconstitute t-PA standard with Tris buffer to a stock solution. Prepare a dilution series ranging from 0.05 to 0.5 µkat/L (3 – 30 U/L) in Tris buffer.[4][5] Use plastic tubes for all dilutions to avoid adsorption.[2]

  • Sample Preparation:

    • Purified Preparations: Dilute with Tris buffer to fall within the assay's linear range.[4]

    • Cell Culture Supernatants: Centrifuge at 3000 x g for 15 minutes at 4°C to remove cellular debris.[8][9]

Assay Procedure: Initial Rate Method (Direct Assay)

This method is recommended for purified systems and provides kinetic data.

  • Pre-warm: Pre-warm the Tris buffer, Working Reagent Mixture, and a 96-well microplate to 37°C.[2]

  • Assay Setup: Add samples and standards to the wells of the microplate. It is recommended to run all samples and standards in duplicate or triplicate.

  • Initiate Reaction: Add the pre-warmed Working Reagent Mixture to each well to start the reaction. For a final volume of 200 µL, one might add 20 µL of sample/standard and 180 µL of Working Reagent Mixture.

  • Kinetic Reading: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm (ΔA405/min) over a period of 5-10 minutes. Ensure the readings are taken within the linear phase of the reaction.[4]

  • Calculation: Calculate the t-PA activity based on the rate of absorbance change. A standard curve is generated by plotting the ΔA405/min for the standards against their known concentrations. The activity of the unknown samples is then interpolated from this curve.[6]

Assay Procedure: Endpoint Method (Direct Assay)

This method is simpler for processing a large number of samples simultaneously.

  • Reaction Setup: Add samples and standards to the wells of a microplate.

  • Initiate Reaction: Add the Working Reagent Mixture to each well.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range for all samples.

  • Stop Reaction: Stop the reaction by adding a stopping agent, such as 20% acetic acid, to each well.[4]

  • Read Absorbance: Read the final absorbance at 405 nm.

  • Calculation: Subtract the absorbance of a reagent blank from all readings. Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the activity of the samples from this curve.

Experimental Workflow

ExperimentalWorkflow cluster_methods Assay Methods prep Reagent & Sample Preparation plate_setup Plate Setup: Add Standards & Samples to Plate prep->plate_setup reagent_add Add Working Reagent Mixture to initiate reaction plate_setup->reagent_add initial_rate Initial Rate Method: Kinetic Read at 405 nm (37°C) reagent_add->initial_rate OR endpoint Endpoint Method: Incubate at 37°C reagent_add->endpoint data_analysis Data Analysis: Standard Curve & Activity Calculation initial_rate->data_analysis stop_reaction Stop Reaction (e.g., with Acetic Acid) endpoint->stop_reaction endpoint_read Read Absorbance at 405 nm stop_reaction->endpoint_read endpoint_read->data_analysis

Caption: Workflow for the Chromozym® t-PA Activity Assay.

Data Presentation

Quantitative data for the Chromozym® t-PA assay is summarized below.

Table 1: Assay Performance Characteristics

ParameterValueNotes
Linear Range 0.05 – 0.5 µkat/L or 3 – 30 U/L[4]For purified t-PA systems using the initial rate method.
Wavelength 405 nmCorresponds to the peak absorbance of p-nitroaniline.
Temperature 37°C[4]Optimal temperature for enzymatic activity.
Substrate Chromozym® t-PA or S-2288[4]H-D-Ile-Pro-Arg-pNA[4]
Working Concentration Approx. 0.25 mM[2][3]Final concentration in the assay mixture.

Table 2: Reagent Composition and Stability

ComponentCompositionStability of Solution
Tris Buffer 100 mM Tris, 106 mM NaCl, pH 8.4[4]Up to 6 months at 2-8°C[4]
Chromozym® t-PA Solution 4 mM in distilled water[2]At least 2 weeks at 2-8°C[2]
Working Reagent Mixture 9 parts Tris buffer + 1 part Chromozym® t-PA solution[2]8 hours at 2-8°C or 4 hours at 15-25°C[2]
Acetic Acid 20% (v/v) in distilled water[4]Stable at room temperature.

Important Considerations

  • Material Choice: Use plastic labware (tubes, cuvettes) for handling t-PA solutions, as the enzyme can adsorb to glass surfaces.[2]

  • Standard Curve: A standard curve must be generated for each assay run to ensure accurate quantification.[6]

  • Sample Type: The optimal protocol may vary depending on the sample type (e.g., purified enzyme, plasma, cell culture supernatant). For complex samples like plasma, a coupled assay with a fibrin-like stimulator may be more appropriate to enhance specificity and activity.[10] High heparin concentrations may also affect results.[10]

References

Measuring Tissue Plasminogen Activator (t-PA) Activity in Cell Culture Supernatants using Chromozym t-PA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of tissue plasminogen activator (t-PA) activity in cell culture supernatants using a chromogenic substrate assay. The method is suitable for researchers in various fields, including cell biology, immunology, and cancer research, as well as for professionals in drug development monitoring the effects of therapeutics on the fibrinolytic system.

Introduction

Tissue plasminogen activator (t-PA) is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots.[1][2] It converts the zymogen plasminogen into the active enzyme plasmin, which in turn degrades fibrin, the main component of the clot matrix.[1][2] The levels and activity of t-PA are critical in maintaining hemostasis and are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis.[1] Therefore, accurate measurement of t-PA activity in biological samples, such as cell culture supernatants, is essential for understanding its regulatory mechanisms and for the development of novel therapeutic strategies.

The Chromozym t-PA assay is a reliable and sensitive method for determining t-PA activity.[3][4] It is a chromogenic assay based on the enzymatic activity of t-PA. This application note provides a detailed protocol for using this assay to measure t-PA activity in cell culture supernatants.

Principle of the Assay

The this compound assay is an indirect enzymatic assay.[1] t-PA in the sample catalyzes the conversion of plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a yellow-colored product, p-nitroaniline (pNA).[1][5] The rate of pNA formation is directly proportional to the t-PA activity in the sample and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[1][5]

Figure 1: Principle of the this compound assay.

Assay_Principle tPA t-PA (from sample) Plasmin Plasmin tPA->Plasmin catalyzes conversion Plasminogen Plasminogen pNA p-Nitroaniline (pNA) (Yellow, OD 405 nm) Plasmin->pNA cleaves Chromogenic_Substrate Chromogenic Substrate (e.g., this compound) Peptide Cleaved Peptide

Materials and Reagents

  • This compound substrate

  • Human t-PA standard

  • Human Plasminogen

  • Assay Diluent (e.g., Tris buffer, pH 8.5, containing a surfactant like Tween 80)[3]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Pipettes and tips

  • Reagent grade water

  • Citric acid solution (optional, for stopping the reaction)[3]

Experimental Protocol

This protocol is a general guideline. Please refer to the specific instructions provided with your this compound assay kit for optimal results.

4.1. Sample Preparation

  • Culture cells to the desired confluency or for the specified experimental duration.

  • Collect the cell culture supernatant.

  • To remove cells and debris, centrifuge the supernatant at 3000 x g for 15 minutes at 4°C.

  • Carefully collect the clarified supernatant.

  • Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

4.2. Reagent Preparation

  • t-PA Standard: Reconstitute the human t-PA standard with the provided assay diluent to obtain a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0-50 IU/mL).

  • Plasminogen: Reconstitute the human plasminogen with reagent grade water as per the kit instructions.

  • This compound Substrate: Reconstitute the chromogenic substrate with reagent grade water. Protect the solution from light.

  • Assay Mix: Prepare the assay mix by combining the plasminogen and chromogenic substrate in the assay diluent according to the kit's protocol. Prepare a sufficient volume for all wells.

4.3. Assay Procedure

  • Add a specific volume of the prepared t-PA standards and cell culture supernatant samples to the wells of a 96-well microplate in duplicate or triplicate.

  • Add the assay mix to each well.

  • Mix the contents of the wells gently.

  • Measure the initial absorbance at 405 nm (T=0).

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 minutes) for a period of 1 to 8 hours, or longer for samples with low t-PA activity.

Figure 2: Experimental workflow for t-PA measurement.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep 1. Prepare Samples (Cell Culture Supernatant) Add_Samples 4. Add Samples & Standards to 96-well plate Sample_Prep->Add_Samples Standard_Prep 2. Prepare t-PA Standards Standard_Prep->Add_Samples Reagent_Prep 3. Prepare Assay Reagents Add_Assay_Mix 5. Add Assay Mix Reagent_Prep->Add_Assay_Mix Add_Samples->Add_Assay_Mix Incubate 6. Incubate at 37°C Add_Assay_Mix->Incubate Measure_OD 7. Measure Absorbance at 405 nm (kinetic) Incubate->Measure_OD Plot_Curve 8. Plot Standard Curve Measure_OD->Plot_Curve Calculate_Activity 9. Calculate t-PA Activity Plot_Curve->Calculate_Activity

Data Analysis

  • Calculate the rate of absorbance change (ΔA/min): For each standard and sample, subtract the initial absorbance reading (T=0) from the subsequent readings and divide by the time interval in minutes.

  • Generate a standard curve: Plot the ΔA/min for the t-PA standards against their corresponding concentrations (IU/mL).

  • Determine t-PA activity in samples: Use the linear portion of the standard curve to determine the t-PA activity in the unknown samples based on their ΔA/min values.

  • Account for dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final t-PA activity in the original cell culture supernatant.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for t-PA activity in cell culture supernatants from different cell lines. The data presented here is illustrative and based on published findings for plasminogen activator activity in various cell types.[6]

Cell LineTreatmentt-PA Activity (IU/mL)Standard Deviation
HL-60 Untreated1.33± 0.12
U937 Untreated1.27± 0.12
RFM/UN Untreated0.70± 0.07
Human Monocytes Freshly Isolated0.00± 0.00
Human Monocytes 7 days in culture5.66± 0.38

Note: The data in this table is adapted from a study using a similar chromogenic assay and is presented for illustrative purposes.[6] Researchers should generate their own data and standard curves for accurate quantification.

t-PA Signaling Pathway

t-PA is not only a key enzyme in fibrinolysis but also acts as a signaling molecule that can modulate various cellular functions. One such pathway involves the activation of NF-κB. t-PA can bind to its receptor, annexin A2, on the cell surface, leading to the recruitment and activation of CD11b. This complex then activates integrin-linked kinase (ILK), which phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB, a key regulator of inflammatory responses.[7]

Figure 3: t-PA induced NF-κB signaling pathway.

tPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tPA t-PA AnnexinA2 Annexin A2 tPA->AnnexinA2 binds to CD11b CD11b AnnexinA2->CD11b interacts with ILK ILK (Integrin-Linked Kinase) CD11b->ILK activates IkB IκB ILK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P p-IκB (Phosphorylated) NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Degradation Degradation IkB_P->Degradation undergoes Gene_Expression Gene Expression (Inflammation) NFkB_nucleus->Gene_Expression promotes

Troubleshooting

  • High background absorbance: This may be due to contamination of reagents or improper blanking. Ensure to use fresh reagents and subtract the absorbance of a reagent blank from all readings.

  • Low signal: The t-PA concentration in the samples may be too low. Consider concentrating the supernatant or increasing the incubation time.

  • Non-linear standard curve: This could result from errors in standard dilution, substrate depletion at high t-PA concentrations, or issues with the microplate reader. Prepare fresh standards and ensure the readings are within the linear range of the assay.

By following this detailed protocol and considering the provided application notes, researchers can accurately and reliably measure t-PA activity in cell culture supernatants, enabling further insights into its role in health and disease.

References

Preparation and Storage of Chromozym t-PA Working Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn dissolves fibrin clots.[1][2][3][4][5] The accurate determination of t-PA activity is essential in various research and drug development contexts. Chromozym t-PA is a chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, used for the quantitative determination of t-PA activity in purified preparations and cell culture supernatants.[1][6][7] This document provides detailed protocols for the preparation and storage of this compound working solutions and its application in t-PA activity assays.

Data Presentation

Table 1: Reagent Preparation and Storage
Solution/ReagentComponentPreparationStorage ConditionsStability
Tris Buffer (Solution 1) 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5Dissolve 1.21 g Tris in ~80 mL double-distilled water. Adjust pH to 8.5 with 1 M HCl. Separately, dissolve 0.15 g Tween 80 in 10 mL double-distilled water and add to the Tris solution. Bring the final volume to 100 mL with double-distilled water.+2 to +8°CAt least 2 weeks[6]
This compound Stock Solution (Solution 2) 4 mM this compoundDissolve 5.1 mg of this compound in 2 mL of double-distilled water.+2 to +8°CAt least 2 weeks[1][6]
Citric Acid Solution 10% (w/v) Citric AcidDissolve 10 g of citric acid in 100 mL of double-distilled water.+2 to +8°CAt least 4 weeks[6]
Reagent Mixture (Working Solution) Tris Buffer and this compound StockMix 9 parts of Tris Buffer (Solution 1) with 1 part of this compound Stock Solution (Solution 2).+2 to +8°C or +15 to +25°C8 hours at +2 to +8°C or 4 hours at +15 to +25°C[6]
Plasmin Solution 8 U/mL PlasminDissolve 4 U of Plasmin in 0.5 mL of Tris Buffer (Solution 1).On an ice bath for immediate use. Can be frozen in aliquots.[6]Stable when frozen.
Aprotinin Solution 100 µg/mL AprotininDissolve 5 mg of Aprotinin in 50 mL of double-distilled water.+2 to +8°C1 week. Can be frozen.[6]
Table 2: this compound Product Specifications
ParameterSpecification
Chemical Name N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate[1][6]
Molecular Weight 636.7 g/mol [1][7]
Purity >90% (enzymatic)[1][6]
Contaminants <0.5% free 4-nitraniline[1][6]
Working Concentration Approximately 0.25 mM[1][2][6]
Storage of Lyophilized Powder +15 to +25°C[6]

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of t-PA with this compound

The assay principle is based on the cleavage of the chromogenic substrate this compound by tissue plasminogen activator (t-PA). This reaction releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the t-PA activity in the sample.

G cluster_reactants Reactants cluster_products Products t-PA t-PA This compound\n(N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) This compound (N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) t-PA->this compound\n(N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) Cleavage Cleaved Peptide Cleaved Peptide This compound\n(N-Methylsulfonyl-D-Phe-Gly-Arg-pNA)->Cleaved Peptide p-Nitroaniline (pNA)\n(Yellow) p-Nitroaniline (pNA) (Yellow) This compound\n(N-Methylsulfonyl-D-Phe-Gly-Arg-pNA)->p-Nitroaniline (pNA)\n(Yellow)

Caption: Direct enzymatic cleavage of this compound by t-PA.

Plasminogen-Coupled t-PA Activity Assay

In this indirect assay, t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing p-nitroaniline (pNA). This method is often used to measure t-PA activity in biological samples like plasma.[3][4]

G cluster_activation Activation Step cluster_detection Detection Step t-PA t-PA Plasminogen Plasminogen t-PA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Chromogenic Substrate\n(e.g., S-2251) Chromogenic Substrate (e.g., S-2251) Plasmin->Chromogenic Substrate\n(e.g., S-2251) Cleavage Cleaved Peptide Cleaved Peptide Chromogenic Substrate\n(e.g., S-2251)->Cleaved Peptide p-Nitroaniline (pNA)\n(Yellow) p-Nitroaniline (pNA) (Yellow) Chromogenic Substrate\n(e.g., S-2251)->p-Nitroaniline (pNA)\n(Yellow)

Caption: Indirect t-PA activity assay via plasminogen activation.

Experimental Workflow: Preparation of this compound Working Solution

This workflow outlines the sequential steps for preparing the final reagent mixture for the t-PA assay.

G cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_assay Assay A Prepare Tris Buffer (Solution 1) C Mix 9 parts Solution 1 with 1 part Solution 2 A->C B Prepare this compound Stock (Solution 2) B->C D Incubate at 37°C before use C->D E Add sample and measure absorbance at 405 nm D->E

Caption: Workflow for preparing the this compound working solution.

Experimental Protocols

Important Note: Use only plastic materials for the storage, dilution, and assay of t-PA, as it can adhere to glass surfaces.[6]

Protocol 1: Preparation of Reagents
  • Tris Buffer (100 mM, pH 8.5 with 0.15% Tween 80):

    • Weigh 1.21 g of Tris base and dissolve it in approximately 80 mL of double-distilled water in a suitable plastic container.

    • Adjust the pH to 8.5 using 1 M HCl, monitoring with a calibrated pH meter.

    • In a separate plastic vessel, weigh 0.15 g of Tween 80 and dissolve it in 10 mL of double-distilled water.

    • Add the Tween 80 solution to the Tris buffer.

    • Bring the final volume to 100 mL with double-distilled water and mix thoroughly.

    • Store at +2 to +8°C for up to 2 weeks.[6]

  • This compound Stock Solution (4 mM):

    • Carefully weigh 5.1 mg of this compound powder.

    • Dissolve the powder in 2 mL of double-distilled water in a plastic tube.

    • Mix gently until fully dissolved.

    • Store at +2 to +8°C for up to 2 weeks.[6]

  • Citric Acid Solution (10% w/v):

    • Weigh 10 g of citric acid.

    • Dissolve in 100 mL of double-distilled water.

    • Store at +2 to +8°C for up to 4 weeks.[6] This solution is used to stop the enzymatic reaction.

Protocol 2: Preparation of this compound Working Solution
  • Before use, bring the Tris Buffer (Solution 1) and this compound Stock Solution (Solution 2) to the assay temperature (e.g., 37°C).[6]

  • In a plastic tube, mix 9 parts of Tris Buffer with 1 part of this compound Stock Solution.

  • This working solution is stable for 8 hours at +2 to +8°C or for 4 hours at +15 to +25°C.[6]

Protocol 3: Direct Chromogenic Assay for t-PA Activity
  • Pipette 100 µL of the pre-warmed this compound working solution into the wells of a microplate.

  • Add 10 µL of the t-PA standard or sample to the wells. Samples with high t-PA concentrations should be diluted with Tris Buffer.[6]

  • Include a reagent blank (10 µL of Tris Buffer instead of sample) in each assay series.[6]

  • Immediately place the microplate in a reader set to 37°C and measure the change in absorbance at 405 nm over time (kinetic measurement).

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

  • The t-PA activity is proportional to the ΔA/min. A standard curve can be generated using a t-PA standard of known activity to quantify the activity in the samples.

Application Notes

  • One-chain vs. Two-chain t-PA: t-PA exists in a single-chain (sct-PA) and a two-chain (tct-PA) form. The two-chain form is generated by proteolytic cleavage of the single-chain form by plasmin.[1] While both forms are enzymatically active, the two-chain form generally exhibits higher activity towards small synthetic substrates.[8] However, in the presence of fibrin, the activities of the two forms become more comparable. The differentiation and quantification of each form in a mixture typically require methods beyond a simple chromogenic assay, such as separation by chromatography followed by activity measurement.

References

Kinetic Analysis of t-PA Activity with Chromozym t-PA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Plasminogen Activator (t-PA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, the primary enzyme responsible for dissolving blood clots. The kinetic analysis of t-PA activity is fundamental for understanding its enzymatic mechanism, for the screening of potential inhibitors or activators, and for the quality control of t-PA-based therapeutic agents. Chromozym t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate) is a chromogenic substrate specifically designed for the determination of t-PA activity.[1][2] Upon cleavage by t-PA, the substrate releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the t-PA activity.

This document provides detailed application notes and protocols for the kinetic analysis of t-PA using this compound, including the determination of key Michaelis-Menten parameters, Vmax and Km.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (t-PA) reversibly binds to the substrate (this compound) to form an enzyme-substrate complex. This complex then breaks down to release the product (p-nitroaniline), and the free enzyme is regenerated.

The direct measurement of t-PA activity involves the cleavage of the chromogenic substrate this compound, leading to the release of p-nitroaniline (pNA). The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm.[1]

Data Presentation

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Human α-thrombinChromozym-TH4.18 ± 0.22127 ± 830.4
Human α-thrombinS-22381.33 ± 0.0791.4 ± 1.868.7

Table adapted from Lottenberg R, et al. (1983).[3]

Experimental Protocols

I. Reagent Preparation

1. Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5):

  • Dissolve 1.21 g of Tris base in 80 mL of double-distilled water.[1]

  • Adjust the pH to 8.5 with 1 M HCl.[1]

  • In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water.[1]

  • Add the Tween 80 solution to the Tris solution and adjust the final volume to 100 mL with double-distilled water.[1]

  • Store at 2-8°C for up to 2 weeks.[1]

2. This compound Stock Solution (4 mM):

  • Dissolve 5.1 mg of this compound in 2 mL of double-distilled water.[1]

  • Store at 2-8°C for up to 2 weeks.[1] An aqueous solution of this compound is stable for at least two weeks when stored at 2 to 8 °C.

3. t-PA Stock Solution:

  • Prepare a stock solution of purified t-PA in Tris buffer. The concentration should be accurately determined. For general activity assays, a concentration range of 0.1 to 30 µg/ml is recommended.[1] For kinetic analysis, the final concentration in the assay will need to be optimized.

4. Citric Acid Solution (10% w/v):

  • Dissolve 10 g of citric acid in 100 mL of double-distilled water.[1]

  • Store at room temperature.[1]

II. Protocol for Determining t-PA Activity

This protocol provides a method for a single-point activity measurement.

  • Prepare the Reagent Mixture: Mix 9 parts of Tris buffer with 1 part of the 4 mM this compound stock solution. Prepare this mixture fresh daily.[1]

  • Pre-warm Solutions: Bring the reagent mixture and the t-PA sample to 37°C.

  • Assay Setup: In a 96-well microplate, add 180 µL of the pre-warmed reagent mixture to each well.

  • Initiate the Reaction: Add 20 µL of the t-PA sample or standard to the wells.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-30 minutes.

  • Calculate Activity: The t-PA activity is proportional to the rate of change in absorbance (ΔA/min). The activity in U/mL can be calculated using a standard curve of a known t-PA standard.[1]

III. Protocol for Determining Km and Vmax

This protocol describes how to perform a kinetic analysis by varying the substrate concentration.

  • Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound stock solution (4 mM) in Tris buffer to obtain a range of final concentrations in the assay (e.g., 0.05 mM to 2 mM). A typical working concentration for single-point assays is approximately 0.25 mM.[1]

  • Assay Setup: In a 96-well microplate, add 180 µL of each substrate dilution to different wells.

  • Pre-warm Plate: Pre-warm the microplate containing the substrate dilutions to 37°C.

  • Initiate Reactions: Add 20 µL of a fixed, optimized concentration of t-PA to each well to start the reactions.

  • Kinetic Measurement: Immediately measure the initial rate of reaction (v₀) for each substrate concentration by monitoring the change in absorbance at 405 nm over a short period (e.g., the first 5-10 minutes) where the reaction is linear.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.

Visualizations

Enzymatic_Reaction_Pathway tPA t-PA (Enzyme) ES_Complex t-PA-Chromozym Complex tPA->ES_Complex k1 Chromozym This compound (Substrate) Chromozym->ES_Complex ES_Complex->tPA k-1 pNA p-Nitroaniline (Product) ES_Complex->pNA k2 Peptide Cleaved Peptide

Caption: Enzymatic cleavage of this compound by t-PA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Prepare Buffers and Reagent Solutions Substrate_Dilutions Create Serial Dilutions of this compound Reagents->Substrate_Dilutions Assay_Setup Pipette Substrate Dilutions into Microplate Substrate_Dilutions->Assay_Setup Pre_Incubate Pre-warm Plate to 37°C Assay_Setup->Pre_Incubate Add_tPA Add t-PA to Initiate Reaction Pre_Incubate->Add_tPA Kinetic_Read Measure Absorbance at 405 nm (Initial Rate) Add_tPA->Kinetic_Read Data_Plot Plot Initial Velocity vs. Substrate Concentration Kinetic_Read->Data_Plot MM_Fit Fit Data to Michaelis-Menten Equation Data_Plot->MM_Fit

Caption: Workflow for determining Km and Vmax of t-PA.

References

Application Notes and Protocols for 96-Well Plate Chromozym t-PA Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tissue Plasminogen Activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, catalyzing the conversion of plasminogen to plasmin, which in turn degrades fibrin clots.[1][2] The Chromozym t-PA assay is a chromogenic method designed for the quantitative determination of t-PA activity in various biological samples, including purified preparations and cell culture supernatants.[3] The assay principle is based on the enzymatic cleavage of a specific chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, by t-PA. This reaction liberates the chromophore p-nitroaniline (pNA), which results in a yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the t-PA activity in the sample.[4]

This document provides a detailed, step-by-step protocol for performing this assay in a 96-well plate format, intended for researchers, scientists, and drug development professionals.

Biochemical Principle of the this compound Assay

The assay relies on a direct enzymatic reaction where t-PA acts on a synthetic substrate.

G cluster_reactants Reactants cluster_products Products tPA t-PA (enzyme) Substrate This compound Substrate (N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) tPA->Substrate acts on Peptide Cleaved Peptide Fragment Substrate->Peptide releases pNA p-nitroaniline (pNA) (Yellow Chromophore) Substrate->pNA releases Measurement Measure Absorbance at 405 nm pNA->Measurement

Caption: Enzymatic cleavage of this compound substrate by t-PA.

Experimental Protocols

Required Materials
  • This compound powder (Synonym: N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate)

  • Tris Base

  • Hydrochloric Acid (HCl)

  • Tween 80

  • Citric Acid

  • t-PA Standard (International Units)

  • Reagent-grade water

  • Clear, flat-bottom 96-well microplates

  • Multichannel and single-channel pipettes (Note: Use only plastic materials for handling t-PA solutions as it can adhere to glass)

  • Reagent reservoirs

  • Microplate reader with a 405 nm filter

  • 37°C Incubator

Reagent Preparation

Proper preparation and storage of reagents are critical for assay accuracy.

ReagentComposition / Preparation InstructionsStorage and Stability
1. Tris Buffer 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5 1. Dissolve 1.21 g of Tris base in ~80 mL of reagent-grade water. 2. Adjust pH to 8.5 with 1 M HCl. 3. In a separate vial, dissolve 0.15 g of Tween 80 in 10 mL of water and add to the Tris solution. 4. Bring the final volume to 100 mL with water.Store at 2 to 8°C for up to 2 weeks.
2. This compound Stock 4 mM Solution Dissolve 5.1 mg of this compound powder in 2 mL of reagent-grade water. Mix gently until fully dissolved.Store at 2 to 8°C for up to 2 weeks.
3. Reagent Mixture Working Solution Mix 9 parts Tris Buffer (Solution 1) with 1 part this compound Stock (Solution 2). Prepare this solution fresh before use.Store at 2 to 8°C for up to 8 hours, or at room temperature for 4 hours.
4. Stop Solution 10% (w/v) Citric Acid Dissolve 10 g of citric acid in reagent-grade water and bring the final volume to 100 mL.Store at 2 to 8°C for up to 4 weeks.
5. t-PA Standards Standard Curve 1. Reconstitute t-PA standard (e.g., 40 IU/mL) with Tris Buffer. 2. Perform serial dilutions (e.g., 1:4) with Tris Buffer to create a standard curve (e.g., 40, 10, 2.5, 0.625, 0.156, 0.039, and 0 IU/mL).[4]Prepare fresh for each assay. Keep on ice.
6. Samples Dilute samples (e.g., cell culture supernatants, purified fractions) with Tris Buffer to ensure the activity falls within the linear range of the standard curve.Handle according to specific sample requirements. Avoid repeated freeze-thaw cycles for plasma samples.
Assay Workflow Diagram

The following diagram outlines the complete experimental workflow from preparation to data analysis.

G prep 1. Reagent Preparation (Buffer, Substrate, Standards) plate_setup 2. Plate Setup (Blanks, Standards, Samples in triplicate) prep->plate_setup add_samples 3. Add Standards & Samples (e.g., 20 µL per well) plate_setup->add_samples add_reagent 5. Add Reagent Mixture (e.g., 80 µL) to all wells to start reaction add_samples->add_reagent Start Timing pre_warm 4. Pre-warm Reagent Mixture (to 37°C) pre_warm->add_reagent incubate 6. Incubate Plate (37°C, e.g., 30-60 min) add_reagent->incubate stop_reaction 7. Add Stop Solution (e.g., 20 µL 10% Citric Acid) incubate->stop_reaction read_plate 8. Read Absorbance (at 405 nm) stop_reaction->read_plate analyze 9. Data Analysis (Plot standard curve, calculate sample activity) read_plate->analyze

Caption: Step-by-step workflow for the 96-well plate this compound assay.

Step-by-Step Assay Procedure
  • Plate Setup:

    • Design a plate map. Assign wells for blanks, t-PA standards, and unknown samples. It is recommended to run all standards and samples in triplicate.

    • The blank wells will contain only Tris Buffer and the Reagent Mixture.

  • Sample and Standard Addition:

    • Pipette 20 µL of each t-PA standard and diluted sample into the appropriate wells of the 96-well plate.

    • Pipette 20 µL of Tris Buffer into the blank wells.

  • Initiate the Reaction:

    • Pre-warm the Reagent Mixture (Solution 3) to 37°C.

    • Using a multichannel pipette, add 80 µL of the pre-warmed Reagent Mixture to every well to start the enzymatic reaction. Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C. The optimal incubation time may vary depending on the sample activity but typically ranges from 30 to 60 minutes. The reaction can be monitored kinetically or as an endpoint assay. For an endpoint assay, a fixed incubation time is used.

  • Stop the Reaction:

    • After the incubation period, stop the reaction by adding 20 µL of Stop Solution (10% Citric Acid) to all wells.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Presentation and Analysis

Example Raw Data Structure

The quantitative data should be organized in a table reflecting the 96-well plate layout.

WellSample IDAbs @ 405 nm (Rep 1)Abs @ 405 nm (Rep 2)Abs @ 405 nm (Rep 3)Mean AbsorbanceCorrected Mean Absorbance (Mean - Blank)
A1-3Blank (0 IU/mL)0.0520.0550.0530.0530.000
B1-3Std (0.039 IU/mL)0.1250.1280.1260.1260.073
C1-3Std (0.156 IU/mL)0.2880.2910.2850.2880.235
D1-3Std (0.625 IU/mL)0.6540.6600.6570.6570.604
E1-3Std (2.5 IU/mL)1.2551.2481.2511.2511.198
F1-3Std (10 IU/mL)1.8901.9011.8951.8951.842
G1-3Unknown Sample 10.7120.7180.7150.7150.662
H1-3Unknown Sample 20.4500.4450.4480.4480.395
Data Analysis
  • Calculate Mean Absorbance: Average the absorbance readings for each set of triplicates.

  • Correct for Blank: Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.

  • Generate Standard Curve: Plot the corrected mean absorbance (Y-axis) against the corresponding t-PA standard concentration in IU/mL (X-axis). Perform a linear regression analysis to obtain the best-fit line and the equation (y = mx + c).[4] The R² value should be >0.99 for a valid curve.

  • Calculate Sample Activity: Use the equation of the standard curve to calculate the t-PA concentration in your unknown samples.

    • t-PA Activity (IU/mL) = (Corrected Mean Absorbance - c) / m

  • Apply Dilution Factor: If samples were diluted, multiply the calculated activity by the dilution factor to determine the activity in the original, undiluted sample.

    • Final Activity = t-PA Activity (IU/mL) x Dilution Factor [4]

References

Determining t-PA Concentration Using a Chromogenic Substrate Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in fibrinolysis, the process of dissolving blood clots. Accurate quantification of t-PA activity is vital in various research and clinical settings, including the development of thrombolytic drugs and the study of cardiovascular diseases. This application note provides a detailed protocol for determining t-PA concentration using the Chromozym t-PA chromogenic substrate, a method valued for its simplicity and reliability. The assay principle relies on the cleavage of the chromogenic substrate by t-PA, which releases p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the t-PA activity in the sample.[1][2]

Principle of the Assay

The this compound assay is a kinetic chromogenic method. Tissue-type plasminogen activator cleaves the colorless synthetic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate (this compound), releasing the yellow-colored p-nitroaniline (pNA). The rate of the color change is measured spectrophotometrically at 405 nm and is directly proportional to the concentration of active t-PA in the sample.[1][2][3]

Signaling Pathway

tPA_Assay_Principle tPA t-PA (analyte) Chromozym This compound (Colorless Substrate) tPA->Chromozym cleaves Peptide Cleaved Peptide Chromozym->Peptide releases pNA p-Nitroaniline (pNA) (Yellow Product) Chromozym->pNA Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer detected by

Caption: Principle of the this compound chromogenic assay.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the t-PA activity assay.

Materials and Equipment
  • This compound substrate (e.g., from Roche or Sigma-Aldrich)[4][5]

  • t-PA standard of known concentration (International Units/mL or IU/mL)

  • Tris buffer (e.g., 100 mM Tris, pH 8.5, containing 0.15% (w/v) Tween 80)[6]

  • Double-distilled water

  • Microplate reader capable of kinetic measurements at 405 nm

  • 96-well microplates

  • Pipettes and tips

  • Plastic tubes for dilutions (glass should be avoided as t-PA can adsorb to it)[6]

Reagent Preparation
  • Tris Buffer (100 mM, pH 8.5, 0.15% Tween 80): Dissolve 12.1 g of Tris base in approximately 800 mL of double-distilled water. Adjust the pH to 8.5 with HCl. Add 1.5 g of Tween 80 and dissolve completely. Bring the final volume to 1 L with double-distilled water. Store at 2-8°C.[6]

  • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of double-distilled water. This solution is stable for at least two weeks when stored at 2-8°C.[5][6]

  • t-PA Standard Stock Solution: Reconstitute the lyophilized t-PA standard with the recommended volume of Tris buffer or sterile water to obtain a stock solution of known concentration (e.g., 100 IU/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • t-PA Standard Curve Dilutions: Prepare a series of dilutions from the t-PA standard stock solution using Tris buffer. A suggested range for the standard curve is 0 to 40 IU/mL.[7]

Assay Procedure (Kinetic Method)
  • Prepare the 96-well plate:

    • Add 20 µL of each t-PA standard dilution in duplicate or triplicate to the wells of the microplate.

    • Add 20 µL of the unknown samples in duplicate or triplicate to separate wells.

    • Add 20 µL of Tris buffer to at least two wells to serve as a blank control.

  • Pre-warm the plate and reagents: Incubate the microplate and the this compound solution at 37°C for 5-10 minutes.

  • Initiate the reaction: Add 180 µL of the pre-warmed this compound solution to each well.

  • Measure absorbance: Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm. Record the absorbance every minute for at least 15-30 minutes at 37°C.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Tris Buffer, this compound) Plate_Setup Pipette Standards, Samples, and Blank into a 96-well plate (20 µL/well) Reagent_Prep->Plate_Setup Standard_Prep Prepare t-PA Standard Dilutions (0-40 IU/mL) Standard_Prep->Plate_Setup Sample_Prep Prepare Unknown Samples Sample_Prep->Plate_Setup Incubation Pre-warm plate and this compound at 37°C Plate_Setup->Incubation Reaction_Start Add this compound solution to all wells (180 µL/well) Incubation->Reaction_Start Kinetic_Read Measure absorbance at 405 nm kinetically for 15-30 min Reaction_Start->Kinetic_Read Calc_Rate Calculate the rate of absorbance change (ΔA405/min) Kinetic_Read->Calc_Rate Plot_Curve Plot Standard Curve (ΔA405/min vs. t-PA Concentration) Calc_Rate->Plot_Curve Determine_Conc Determine concentration of unknown samples from the standard curve Plot_Curve->Determine_Conc

Caption: Workflow for the this compound assay.

Data Presentation and Calculation

The primary data obtained from the kinetic assay is the rate of change in absorbance at 405 nm (ΔA405/min).

Data Analysis Steps
  • Calculate the Rate of Absorbance Change (ΔA405/min): For each well, determine the linear portion of the kinetic curve (absorbance vs. time) and calculate the slope. This slope represents the rate of the reaction (ΔA405/min).

  • Generate a Standard Curve: Plot the calculated ΔA405/min for each t-PA standard against its known concentration (in IU/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good fit of the data to a linear model.[3]

  • Calculate Unknown t-PA Concentration: Use the equation from the linear regression of the standard curve to calculate the concentration of t-PA in the unknown samples. Rearrange the equation to solve for x (concentration): x = (y - c) / m, where y is the ΔA405/min of the unknown sample.

Example Data

The following table presents example data for a t-PA standard curve.

t-PA Concentration (IU/mL)Average ΔA405/min
00.005
50.025
100.048
200.095
400.190

Note: This is example data and a standard curve should be generated for each experiment.

Calculation without a Standard Curve

For a simplified estimation, the t-PA activity in International Units per milliliter (U/mL) can be calculated using the following formula, although using a standard curve is the recommended and more accurate method[6]:

t-PA (U/mL) = (ΔA_sample/min × 1.68) × F

Where:

  • ΔA_sample/min is the change in absorbance per minute for the sample.

  • 1.68 is a calculation factor.[6]

  • F is the dilution factor if the sample was diluted.

Conclusion

The this compound assay is a robust and sensitive method for quantifying t-PA activity. By following the detailed protocol and data analysis steps outlined in this application note, researchers can obtain accurate and reproducible results. The generation of a standard curve with each assay is crucial for ensuring the precision of the measurements. This method is a valuable tool for professionals in research and drug development who require reliable t-PA activity data.

References

Application Notes and Protocols for Chromozym t-PA in Purified Enzyme Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

The enzymatic reaction underlying the Chromozym t-PA assay is a straightforward hydrolysis of the amide bond C-terminal to the arginine residue in the peptide sequence. This reaction is catalyzed by the active site of t-PA. The release of p-nitroaniline results in a yellow color, which can be quantified spectrophotometrically.

Assay_Principle cluster_products Products Chromozym_tPA This compound (N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) Peptide Cleaved Peptide (N-Methylsulfonyl-D-Phe-Gly-Arg) Chromozym_tPA->Peptide Hydrolysis pNA p-Nitroaniline (pNA) (Yellow Chromophore) Chromozym_tPA->pNA Release of tPA t-PA (enzyme) tPA->Peptide

Caption: Enzymatic cleavage of this compound by t-PA.

Data Presentation

Table 1: Kinetic Parameters of Human t-PA with Plasminogen

SubstrateConditionKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹)
Glu-PlasminogenPurified system650.060.00092
Lys-PlasminogenPurified system190.20.0105
Glu-PlasminogenIn the presence of fibrin0.160.10.625
Lys-PlasminogenIn the presence of fibrin0.020.210

Data extracted from studies on the kinetics of plasminogen activation by human tissue plasminogen activator.

Note: The catalytic efficiency of t-PA is significantly enhanced in the presence of fibrin, highlighting the physiological regulation of its activity. Researchers can experimentally determine the Km and kcat for this compound by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Protocols

Protocol 1: Determination of t-PA Activity

This protocol is adapted from manufacturer guidelines and is suitable for determining the activity of t-PA in purified preparations.

Materials and Reagents:

  • This compound

  • Purified t-PA standard

  • Tris Buffer (100 mM Tris-HCl, pH 8.5, containing 0.15% (w/v) Tween 80)

  • Double-distilled water

  • 1 M HCl

  • 10% (w/v) Citric Acid solution

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 37°C incubator or water bath

  • Plastic tubes and cuvettes (do not use glass)[1]

Procedure:

  • Preparation of Reagents:

    • Tris Buffer: Dissolve 1.21 g of Tris base in 80 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water and add it to the Tris solution. Bring the final volume to 100 mL with double-distilled water. Store at 2-8°C for up to 2 weeks.[1]

    • This compound Stock Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of double-distilled water. Store at 2-8°C for up to 2 weeks.[1]

    • Reagent Mixture: For each assay, prepare a fresh reagent mixture by combining 9 parts of Tris Buffer with 1 part of this compound stock solution. This mixture is stable for 8 hours at 2-8°C or 4 hours at room temperature.[1]

    • t-PA Standard and Sample Dilutions: Prepare a series of t-PA standards and dilute unknown samples in Tris Buffer to fall within the linear range of the assay (typically 0.1 to 30 µg/mL).[1]

    • Stopping Reagent: 10% (w/v) Citric Acid solution.

  • Assay Workflow:

    tPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (Buffer, Substrate, Standards) Pre_Incubate Pre-incubate Reagent Mixture and Samples at 37°C Reagent_Prep->Pre_Incubate Sample_Prep Prepare Sample Dilutions Sample_Prep->Pre_Incubate Initiate_Reaction Add Sample/Standard to Reagent Mixture Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C for a defined time Initiate_Reaction->Incubate Stop_Reaction Add Stopping Reagent (Citric Acid) Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Activity Calculate t-PA Activity Read_Absorbance->Calculate_Activity

    Caption: Workflow for t-PA activity determination.

  • Endpoint Assay Protocol:

    • Pre-warm the Reagent Mixture and the t-PA standards/samples to 37°C.

    • In a microplate well or cuvette, add 100 µL of the Reagent Mixture.

    • Add 10 µL of the t-PA standard or sample to initiate the reaction.

    • Incubate at 37°C for a fixed time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.

    • Stop the reaction by adding 50 µL of 10% Citric Acid solution.

    • Read the absorbance at 405 nm.

    • A reagent blank (Tris Buffer instead of sample) should be run in parallel.

  • Kinetic Assay Protocol:

    • Pre-warm the Reagent Mixture and the t-PA standards/samples to 37°C.

    • In a microplate well or cuvette, add 100 µL of the Reagent Mixture.

    • Add 10 µL of the t-PA standard or sample.

    • Immediately place the plate/cuvette in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculation of t-PA Activity:

    • For the endpoint assay, subtract the absorbance of the blank from the absorbance of the standards and samples. Create a standard curve by plotting the absorbance versus the concentration of the t-PA standards. Determine the concentration of the unknown samples from the standard curve.

    • For the kinetic assay, determine the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot. The t-PA activity can be calculated using the following formula, often provided by the substrate manufacturer, or by comparison to a standard curve of ΔA/min versus t-PA concentration.[1]

Protocol 2: Determination of PAI-1 Activity

Materials and Reagents:

  • All materials and reagents from Protocol 1

  • A fixed, known concentration of active t-PA

Procedure:

  • Inhibition Reaction:

  • Measurement of Residual t-PA Activity:

    • Following the inhibition incubation, measure the remaining t-PA activity in each tube using the kinetic or endpoint assay described in Protocol 1.

    Percent Inhibition = [1 - (Activity of sample / Activity of t-PA control)] x 100%

PAI1_Inhibition_Pathway cluster_inhibition Inhibition cluster_assay Activity Assay tPA_active Active t-PA tPA_PAI1_complex Inactive t-PA:PAI-1 Complex tPA_active->tPA_PAI1_complex PAI1 PAI-1 PAI1->tPA_PAI1_complex No_Reaction No pNA Release tPA_PAI1_complex->No_Reaction No Cleavage Chromozym_tPA This compound Chromozym_tPA->No_Reaction

Concluding Remarks

This compound is a reliable and convenient substrate for the quantitative determination of t-PA activity in purified enzyme preparations. The protocols provided herein offer a robust framework for researchers in basic science and drug development to accurately measure t-PA activity and to investigate the kinetics of its inhibition. Adherence to the detailed methodologies will ensure reproducible and accurate results.

References

Application Notes and Protocols for the Chromozym t-PA Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the Chromozym t-PA assay, a chromogenic method used for the determination of tissue-type plasminogen activator (t-PA) activity in purified preparations and cell culture supernatants.[1][2] This assay is intended for research use only and is not suitable for diagnostic procedures.[1][2]

Principle of the Assay

The this compound assay is based on the enzymatic activity of t-PA, a serine protease that plays a crucial role in fibrinolysis.[3][4][5] The assay principle involves the cleavage of the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate (this compound), by t-PA. This reaction releases the yellow-colored compound 4-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA activity and can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[1][6]

The enzymatic reaction can be summarized as follows:

t-PA + this compound → Peptide + 4-nitroaniline

Required Reagents and Buffers

Proper preparation and storage of reagents are critical for accurate and reproducible results. Use plastic materials for the storage, dilution, and assay of t-PA solutions to avoid adsorption to glass surfaces.[1]

Reagents Provided
ReagentChemical NamePurityStorage
This compoundN-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate>90% (enzymatic)+15 to +25°C
Required Buffers and Solutions
SolutionCompositionPreparationStorage and Stability
Tris Buffer 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5Dissolve 1.21 g of Tris in double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 ml of double-distilled water and add it to the Tris solution. Bring the final volume to 100 ml with double-distilled water.Store for at least 2 weeks at +2 to +8°C.
This compound Solution 4 mMDissolve 5.1 mg of this compound in 2 ml of double-distilled water.An aqueous solution is stable for at least two weeks if stored at +2 to +8°C.[2]
Citric Acid Solution 10% (w/v)Dissolve 10.94 g of citric acid in 100 ml of double-distilled water.Store for at least 4 weeks at +2 to +8°C.
Plasmin Solution 8 U/mlDissolve 4 U of Plasmin in 0.5 ml of Tris Buffer.Store in an ice bath until use. Can be frozen in aliquots.
Aprotinin Solution 100 µg/mlDissolve 5 mg of Aprotinin in 50 ml of double-distilled water.Store for 1 week at +2 to +8°C. Can be frozen.
Reagent Mixture -Mix 9 parts of Tris Buffer with 1 part of this compound Solution.Store for 8 hours at +2 to +8°C or 4 hours at +15 to +25°C.

Experimental Protocols

Two primary procedures are described for the determination of t-PA activity. Procedure 1 is used for calculating activity in WHO International Units (IU), while Procedure 2 is for direct calculation in U/ml.

General Preparations
  • Bring the Tris Buffer and this compound Solution to +37°C before starting the assay.[1]

  • Run at least one reagent blank with each series of measurements.[1]

  • Dilute highly concentrated t-PA solutions with Tris Buffer to fall within the assay's linear range (0.1 to 30 µg/ml).[1]

Procedure 1: Determination of t-PA Activity in WHO Units

This procedure requires a t-PA standard to be run in parallel with the samples.

Assay Conditions:

  • Wavelength: 405 nm

  • Temperature: +37°C

  • Light path: 1 cm

Pipetting Scheme:

BlankSample
Reagent Mixture0.9 ml0.9 ml
Tris Buffer0.1 ml-
Sample-0.1 ml

Procedure:

  • Pipette the Reagent Mixture and Tris Buffer (for the blank) or sample into a cuvette.

  • Mix thoroughly.

  • Incubate at +37°C.

  • Start the reaction by adding the sample (or Tris Buffer for the blank).

  • Monitor the change in absorbance per minute (ΔA/minute) from the linear portion of the reaction curve.

Calculation:

t-PA (IU/ml) = (ΔAsample/minute × IU/mlstandard) / ΔAstandard/minute

Note: One International Unit (U) of t-PA is approximately 32,500 WHO Units (IU).[1]

Procedure 2: Direct Determination of t-PA Activity

This procedure does not require a standard.

Assay Conditions:

  • Wavelength: 405 nm

  • Temperature: +37°C

  • Light path: 1 cm

Pipetting Scheme:

BlankSample
Reagent Mixture0.9 ml0.9 ml
Tris Buffer0.1 ml-
Sample-0.1 ml

Procedure:

  • Follow the same pipetting and measurement steps as in Procedure 1.

Calculation:

t-PA (U/ml) = (ΔAsample/minute × Total Volume) / (ε405 × Sample Volume × Light Path)

Given:

  • Total Volume = 1.0 ml

  • Sample Volume = 0.1 ml

  • ε405 of p-nitroaniline = 10.4 cm²/µmol[7]

  • Light Path = 1 cm

The simplified calculation is:

t-PA (U/ml) = ΔAsample/minute × 1.68

If the sample was diluted, the result must be multiplied by the dilution factor (F):

t-PA (U/ml) = ΔAsample/minute × 1.68 × F

Data Presentation

The following table summarizes the key quantitative parameters of the this compound assay.

ParameterValue
Wavelength for Measurement405 nm
Assay Temperature+37°C
Molar Extinction Coefficient of 4-nitroaniline (ε405)10.4 L mmol-1 cm-1
Working Concentration of this compoundApproximately 0.25 mM[1][2]
Linear Range for t-PA Solutions0.1 to 30 µg/ml

Visualizations

Signaling Pathway

The following diagram illustrates the enzymatic cascade initiated by t-PA, leading to the cleavage of the chromogenic substrate.

Signaling_Pathway tPA t-PA (Tissue Plasminogen Activator) Chromozym This compound (Substrate) tPA->Chromozym cleaves Product Cleaved Peptide Chromozym->Product releases pNA 4-nitroaniline (Yellow Product) Chromozym->pNA releases

Caption: Enzymatic cleavage of this compound by t-PA.

Experimental Workflow

This diagram outlines the major steps involved in performing the this compound assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents and Buffers Working_Sol Prepare Reagent Mixture Reagent_Prep->Working_Sol Incubate_Reagents Pre-warm Reagents to 37°C Working_Sol->Incubate_Reagents Pipette Pipette Reagents and Sample into Cuvette Incubate_Reagents->Pipette Mix Mix Thoroughly Pipette->Mix Measure Measure Absorbance at 405 nm (ΔA/minute) Mix->Measure Calculate Calculate t-PA Activity Measure->Calculate

References

Application of Chromozym t-PA in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-type plasminogen activator (t-PA) is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving blood clots. Its primary function is to convert plasminogen to plasmin, which then degrades fibrin, the main component of blood clots. Dysregulation of t-PA activity is implicated in various pathological conditions, including thrombotic diseases like myocardial infarction and stroke, as well as in cancer metastasis. Consequently, t-PA has emerged as a significant therapeutic target for the development of novel drugs. High-throughput screening (HTS) is a powerful approach for identifying modulators of t-PA activity from large chemical libraries. Chromozym t-PA, a chromogenic substrate, provides a robust and sensitive method for HTS of t-PA inhibitors.

Principle of the Assay

The this compound assay is based on a simple enzymatic reaction. Tissue plasminogen activator cleaves the colorless this compound substrate, which is N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA enzymatic activity and can be quantified by measuring the absorbance at 405 nm. In a screening context, a decrease in the rate of pNA formation in the presence of a test compound indicates potential inhibition of t-PA activity.

Data Presentation

Table 1: Key Parameters for this compound HTS Assay Validation
ParameterValueDescription
Plate Format384-wellAllows for high-throughput and miniaturization of the assay.
Wavelength405 nmThe wavelength at which the product, p-nitroaniline (pNA), is measured.
Z'-Factor≥ 0.5A statistical indicator of assay quality, with a value ≥ 0.5 considered excellent for HTS.
Signal-to-Background (S/B) Ratio> 10Indicates a robust assay with a clear distinction between the uninhibited and inhibited reactions.
DMSO Tolerance≤ 1%The maximum concentration of dimethyl sulfoxide (DMSO), a common solvent for test compounds, that does not significantly affect enzyme activity.
Table 2: Example HTS Data for a Known t-PA Inhibitor (PAI-1)
CompoundConcentration (µM)% InhibitionIC50 (µM)
PAI-1 (Positive Control)0.0195 ± 30.005
0.00585 ± 5
0.00150 ± 8
0.000520 ± 4
0.00015 ± 2
Negative Control (DMSO)-0 ± 5-

Experimental Protocols

High-Throughput Screening Protocol for t-PA Inhibitors (384-Well Format)

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20.

  • t-PA Solution: Reconstitute human single-chain t-PA in assay buffer to a final concentration of 2 nM.

  • This compound Solution: Dissolve this compound in distilled water to a stock concentration of 10 mM and dilute in assay buffer to a working concentration of 0.5 mM.

  • Negative Control: DMSO.

  • Test Compounds: Prepare a 1 mM stock solution of each test compound in DMSO.

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 200 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well plate.

  • t-PA Addition: Add 10 µL of the 2 nM t-PA solution to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition: Add 10 µL of the 0.5 mM this compound solution to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (V): Determine the change in absorbance per minute (mOD/min) for each well by linear regression of the kinetic data.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) Where:

    • V_compound is the reaction rate in the presence of the test compound.

    • V_dmso is the reaction rate in the presence of DMSO (negative control).

    • V_blank is the reaction rate in the absence of the enzyme.

  • Determine IC50 Values: For active compounds, perform dose-response experiments and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

  • Calculate Z'-Factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where:

    • Mean_min and SD_min are the mean and standard deviation of the negative control (DMSO).

Mandatory Visualizations

G cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades tPA t-PA tPA->Plasmin Activates Fibrin_Clot Fibrin Clot Fibrin_Clot->tPA Cofactor Fibrin_Clot->Fibrin_Degradation PAI1 PAI-1 (Inhibitor) PAI1->tPA Inhibits

t-PA Signaling Pathway in Fibrinolysis

HTS_Workflow cluster_workflow HTS Experimental Workflow Plate_Prep 1. Plate Preparation (384-well) Compound_Dispense 2. Compound Dispensing (Test Compounds, Controls) Plate_Prep->Compound_Dispense Enzyme_Add 3. t-PA Addition Compound_Dispense->Enzyme_Add Incubation_1 4. Pre-incubation (15 min) Enzyme_Add->Incubation_1 Substrate_Add 5. This compound Addition Incubation_1->Substrate_Add Kinetic_Read 6. Kinetic Reading (405 nm) Substrate_Add->Kinetic_Read Data_Analysis 7. Data Analysis (% Inhibition, Z', IC50) Kinetic_Read->Data_Analysis Hit_Identification 8. Hit Identification Data_Analysis->Hit_Identification

High-Throughput Screening Workflow

Measuring Tissue Plasminogen Activator (t-PA) Activity in Plasma Samples using Chromozym® t-PA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative determination of tissue plasminogen activator (t-PA) activity in human plasma samples using the chromogenic substrate Chromozym® t-PA. This assay is a valuable tool for research in fibrinolysis, thrombosis, and for the functional characterization of t-PA in drug development.

Principle of the Assay

The measurement of t-PA activity is based on a two-stage enzymatic reaction. In the first stage, t-PA in the plasma sample converts plasminogen to the active enzyme plasmin. In the second stage, the generated plasmin cleaves the chromogenic substrate, Chromozym® t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate), releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the t-PA activity in the sample.[1][2] To enhance the t-PA-catalyzed plasminogen activation, a fibrin-like stimulator is often included in the reaction mixture.[3]

Experimental Workflow

The following diagram illustrates the key steps in the measurement of t-PA activity in plasma samples using Chromozym® t-PA.

tPA_Activity_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection Blood Collection (Acidified Citrate) Centrifugation Centrifugation (3000 x g, 15 min) Blood_Collection->Centrifugation Plasma_Separation Platelet-Poor Plasma Separation Centrifugation->Plasma_Separation Sample_Dilution Plasma Dilution (e.g., 1:8 with Assay Diluent) Plasma_Separation->Sample_Dilution Add_Sample_Standard Add Diluted Plasma or t-PA Standard Sample_Dilution->Add_Sample_Standard Assay_Mix_Prep Prepare Assay Mix (Plasminogen, Stimulator, Buffer) Add_Assay_Mix Add Assay Mix to Microplate Wells Assay_Mix_Prep->Add_Assay_Mix Add_Assay_Mix->Add_Sample_Standard Incubation_1 Incubation (e.g., 37°C) Add_Sample_Standard->Incubation_1 Add_Substrate Add Chromozym® t-PA Incubation_1->Add_Substrate Incubation_2 Incubation & Kinetic Reading (405 nm) Add_Substrate->Incubation_2 Measure_Absorbance Measure Rate of Absorbance Change (ΔA/min) Incubation_2->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Activity Calculate t-PA Activity in Sample Standard_Curve->Calculate_Activity

Workflow for t-PA Activity Measurement.
Materials and Reagents

Reagent/MaterialSpecifications
Chromozym® t-PAN-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate[5][6]
Human PlasminogenLyophilized
t-PA StandardHuman t-PA, calibrated against an international standard
Assay Buffere.g., Tris buffer, pH 8.4-8.5[1][5]
AnticoagulantAcidified 0.5 M Sodium Citrate, pH 4.0[2]
Microplate96-well, flat-bottom
Microplate ReaderCapable of reading absorbance at 405 nm
Pipettes and TipsCalibrated
Reagent Grade Water
Detailed Experimental Protocol

4.1. Sample Collection and Preparation

  • Mix the blood gently by inversion.

  • Centrifuge the samples at 3000 x g for 15 minutes to obtain platelet-poor plasma.[2]

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat.

  • Plasma samples can be stored at ≤ -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Prior to the assay, thaw the plasma samples and dilute them (e.g., 1:8) with the provided Assay Diluent. Incubate at room temperature for 10 minutes to minimize interference from plasmin inhibitors.

4.2. Reagent Preparation

ReagentPreparation InstructionsStorage and Stability
t-PA Standard Reconstitute the lyophilized human t-PA standard with the specified volume of Assay Diluent to generate a stock solution (e.g., 40 IU/mL). Allow to sit for 15 minutes with gentle agitation before preparing a standard curve.Store reconstituted standard at -20°C for up to 30 days.
Human Plasminogen Reconstitute the lyophilized plasminogen with the specified volume of reagent grade water. Allow to sit for 15 minutes with gentle agitation.Keep on ice during use. Store reconstituted plasminogen at -20°C for up to 30 days.
Chromozym® t-PA Dissolve the Chromozym® t-PA powder in reagent grade water to a stock concentration of 4 mM.[5] Further dilution may be required according to the specific kit instructions.The 4 mM aqueous solution is stable for at least two weeks at 2-8°C.
Assay Mix Freshly prepare the required volume of Assay Mix by combining the assay buffer, reconstituted plasminogen, and any other components as per the kit instructions.Prepare fresh for each use.

4.3. Assay Procedure (Microplate Method)

  • Prepare a standard curve by performing serial dilutions of the reconstituted t-PA standard in Assay Diluent.

  • Add 80 µL of the freshly prepared Assay Mix to each well of the microplate.

  • Add 20 µL of the diluted plasma samples, t-PA standards, and controls to the appropriate wells.

  • Gently mix the contents of the wells.

  • Read the absorbance at 405 nm at time zero to obtain a background reading.

  • Seal the plate and incubate at 37°C.

  • For samples with high t-PA activity, read the absorbance at 405 nm at regular intervals (e.g., every hour) for up to 8 hours.

  • For samples with low t-PA activity, the incubation time may need to be extended, with readings taken from 20 to 26 hours.

Data Analysis and Interpretation
  • Calculate the rate of change in absorbance per minute (ΔA/min) for each standard and sample by subtracting the background absorbance and dividing by the incubation time.

  • Plot a standard curve of ΔA/min versus the concentration of the t-PA standards.

  • Determine the t-PA activity in the unknown samples by interpolating their ΔA/min values from the standard curve.

  • Multiply the obtained value by the sample dilution factor to get the final t-PA activity in the original plasma sample.

Quantitative Data Summary

Table 1: Typical Assay Parameters

ParameterValue
Wavelength405 nm
Incubation Temperature37°C
Sample Volume20 µL
Assay Mix Volume80 µL
Typical Standard Curve Range0.156 - 40 IU/mL
Assay Sensitivity≤ 0.13 IU/mL

Table 2: Reagent Concentrations and Buffers

ComponentConcentration
Tris Buffer (example)100 mM Tris, pH 8.4-8.5[1][5]
Chromozym® t-PA (working)Approximately 0.25 mM
Sodium Citrate (anticoagulant)0.5 M, acidified to pH 4.0[2]
Signaling Pathway

The following diagram illustrates the enzymatic cascade involved in the chromogenic assay for t-PA activity.

tPA_Signaling_Pathway tPA t-PA (from sample) Plasmin Plasmin tPA->Plasmin Activates Plasminogen Plasminogen (exogenous) pNA p-Nitroaniline (yellow product) Plasmin->pNA Cleaves Chromozym Chromozym® t-PA (colorless substrate)

Enzymatic Cascade of the t-PA Chromogenic Assay.

References

Troubleshooting & Optimization

How to reduce high background in Chromozym t-PA assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Chromozym® t-PA assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly high background, that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chromozym® t-PA assay?

The Chromozym® t-PA assay is a chromogenic assay used to determine the activity of tissue-type plasminogen activator (t-PA). The assay is based on the following two-step enzymatic reaction:

  • Plasminogen Activation: In the presence of a fibrinogen-like stimulator, t-PA catalyzes the conversion of plasminogen to plasmin.

  • Chromogenic Substrate Cleavage: The newly formed plasmin then cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide, releasing the yellow-colored p-nitroaniline (pNA).

The rate of p-nitroaniline formation, measured by the increase in absorbance at 405 nm, is directly proportional to the t-PA activity in the sample.

Q2: What are the common causes of high background in the Chromozym® t-PA assay?

High background in this assay can be attributed to several factors, broadly categorized as reagent-related, procedure-related, or sample-related issues. These can include:

  • Reagent Issues:

    • Spontaneous degradation of the chromogenic substrate.

    • Contamination of reagents with other proteases.

    • Use of old or improperly stored reagents.

    • High intrinsic absorbance of the sample.

  • Procedural Issues:

    • Incorrect incubation times or temperatures.

    • Inadequate washing steps (if applicable in a multi-step assay format).

    • Contamination of reaction wells or cuvettes.

  • Sample Issues:

    • Presence of interfering substances in the sample that can non-specifically cleave the substrate.

    • High turbidity of the sample.

Q3: What is considered a "high" reagent blank absorbance value?

While the acceptable reagent blank absorbance can vary slightly between laboratories and spectrophotometers, a general guideline is that the absorbance of the reagent blank (containing all components except the t-PA sample) should be very low, typically below 0.1 absorbance units at 405 nm. An absorbance value significantly higher than this indicates a potential issue that needs to be addressed.

Troubleshooting High Background

High background can mask the true signal from your t-PA activity, leading to inaccurate results. The following troubleshooting guide provides a systematic approach to identify and resolve the source of high background.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the enzymatic cascade of the Chromozym® t-PA assay.

G tPA t-PA (analyte) Plasmin Plasmin tPA->Plasmin catalyzes conversion Plasminogen Plasminogen (excess) Plasminogen->Plasmin Stimulator Fibrinogen-like Stimulator Stimulator->tPA enhances activity pNA p-Nitroaniline (pNA) (Yellow) Plasmin->pNA cleaves Substrate Chromozym® t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) (Colorless) Substrate->pNA Product Cleaved Peptide Substrate->Product

Caption: Enzymatic cascade of the Chromozym® t-PA assay.

Logical Troubleshooting Workflow

If you are experiencing high background, follow this logical workflow to diagnose the issue.

G Start High Background Observed CheckBlank Run Reagent Blank (No t-PA sample) Start->CheckBlank BlankHigh Is Blank Absorbance High? CheckBlank->BlankHigh ReagentIssue Potential Reagent Issue BlankHigh->ReagentIssue Yes SampleIssue Potential Sample Issue BlankHigh->SampleIssue No SubstrateCheck Test Substrate Spontaneous Hydrolysis ReagentIssue->SubstrateCheck BufferCheck Check Buffer pH and Contamination SubstrateCheck->BufferCheck NewReagents Prepare Fresh Reagents BufferCheck->NewReagents Resolved Problem Resolved NewReagents->Resolved SampleBlank Run Sample Blank (Sample, no substrate) SampleIssue->SampleBlank SampleColor Does Sample Have Intrinsic Color? SampleBlank->SampleColor SampleInterference Test for Sample Interference SampleColor->SampleInterference No DiluteSample Dilute Sample SampleColor->DiluteSample Yes SampleInterference->DiluteSample DiluteSample->Resolved

Caption: Logical workflow for troubleshooting high background.

Detailed Experimental Protocols for Troubleshooting

Here are detailed protocols for the key troubleshooting steps outlined in the workflow.

Reagent Blank Analysis

Objective: To determine if the high background is inherent to the reagents.

Methodology:

  • Prepare the reaction mixture as per the standard assay protocol, but replace the t-PA sample volume with the assay buffer.

  • Incubate the reagent blank under the same conditions as the samples.

  • Measure the absorbance at 405 nm.

Interpretation of Results:

Reagent Blank Absorbance (405 nm)InterpretationNext Step
< 0.1Reagents are likely not the source of high background.Investigate sample-related issues.
> 0.1Indicates a problem with one or more of the reagents.Proceed with reagent-specific troubleshooting.
Substrate Spontaneous Hydrolysis Test

Objective: To assess the stability of the Chromozym® t-PA substrate under assay conditions.

Methodology:

  • Prepare a solution of the Chromozym® t-PA substrate in the assay buffer at the final assay concentration.

  • Incubate this solution at the standard assay temperature for the duration of the assay.

  • Measure the absorbance at 405 nm at the beginning and end of the incubation period.

Interpretation of Results:

Change in Absorbance (ΔA405)InterpretationRecommended Action
Minimal (< 0.02)Substrate is stable.Investigate other reagents.
Significant (> 0.02)Substrate is undergoing spontaneous hydrolysis, contributing to high background.Prepare fresh substrate solution. Check the pH of the assay buffer. Store substrate solution protected from light.
Buffer and Reagent Contamination Check

Objective: To identify if any of the assay buffers or reagents are contaminated with proteases.

Methodology:

  • Prepare a series of reaction mixtures, each omitting one component at a time (e.g., one tube without plasminogen, one without the stimulator).

  • Include a complete reagent blank as a positive control for the high background.

  • Incubate all tubes and measure the absorbance at 405 nm.

Interpretation of Results:

Omitted ComponentObservationConclusion
PlasminogenBackground remains high.Contamination is likely in the buffer or substrate.
StimulatorBackground remains high.Contamination is likely in the buffer, substrate, or plasminogen.
All components except oneBackground is low only when a specific reagent is absent.The absent reagent is the likely source of contamination.

Recommended Action: If a contaminated reagent is identified, discard it and prepare a fresh solution using high-purity water and sterile techniques.

Sample Interference and Intrinsic Color Check

Objective: To determine if the sample itself is contributing to the high background.

Methodology:

  • Sample Blank: Prepare a reaction mixture containing the sample and all assay components except the Chromozym® t-PA substrate. Measure the absorbance at 405 nm. This will determine the intrinsic absorbance of your sample.

  • Sample Interference Test: Prepare two sets of reactions.

    • Set 1: A known low concentration of t-PA standard.

    • Set 2: The same low concentration of t-PA standard spiked with your sample.

  • Run the assay and compare the activity in both sets.

Interpretation of Results:

TestObservationConclusionRecommended Action
Sample BlankHigh absorbance.Sample has high intrinsic color at 405 nm.Subtract the sample blank absorbance from your sample readings. If the color is too high, consider diluting the sample.
Sample InterferenceActivity in the sample-spiked standard is significantly higher than the standard alone.The sample may contain substances that enhance non-specific substrate cleavage.Dilute the sample in assay buffer and re-test. If the problem persists, sample purification may be necessary.
Sample InterferenceActivity in the sample-spiked standard is significantly lower than the standard alone.The sample may contain inhibitors of t-PA or plasmin.Dilute the sample to reduce the inhibitor concentration.

By systematically following these troubleshooting steps, you can effectively diagnose and resolve the issue of high background in your Chromozym® t-PA assays, leading to more accurate and reliable data.

Troubleshooting poor reproducibility in t-PA activity measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for t-PA Activity Measurements. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve accurate and reproducible results in your t-PA activity assays.

This section is designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My t-PA activity readings are consistently low or absent across all samples, including the positive control. What are the possible causes?

A1: This issue often points to a systemic problem with the assay setup or reagents. Here are the primary aspects to investigate:

  • Reagent Integrity:

    • t-PA Positive Control: Ensure the positive control was reconstituted correctly and stored at the recommended temperature (typically -20°C in aliquots to avoid freeze-thaw cycles).[1]

    • Substrate: Verify that the chromogenic substrate has been stored protected from light at -20°C and brought to room temperature before use.[1] Substrate degradation can lead to a complete loss of signal.

    • Assay Buffer: Check for proper storage (4°C or -20°C) and ensure it was brought to room temperature before use.[1] Contamination of buffers can also be an issue.[2][3]

  • Incorrect Assay Procedure:

    • Review the entire protocol to ensure all steps were followed in the correct order.[1][2]

    • Confirm that incubation times and temperatures were accurate. For chromogenic assays, incubation is often at 37°C.[1][4]

  • Plate Reader Settings:

    • Ensure the plate reader is set to the correct wavelength for the chromophore being measured (commonly 405 nm for p-nitroaniline).[4][5][6]

Q2: I am observing high variability and poor reproducibility between replicate wells of the same sample. What could be causing this?

A2: Poor precision is a common challenge and can stem from several sources.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major contributor to variability.[2]

    • Ensure your pipettes are calibrated.

    • Use fresh pipette tips for each sample and reagent addition to avoid cross-contamination.

    • Check for and remove any air bubbles in the wells before reading the plate.[2]

  • Inadequate Mixing: Ensure thorough mixing of reagents and samples in each well.

  • Plate Washing (for ELISAs): If you are performing an ELISA-based activity assay, insufficient or inconsistent washing between steps can leave behind unbound reagents, leading to high variability.[3][7]

  • Edge Effects: Temperature gradients across the plate during incubation can cause wells on the edges to behave differently than interior wells. Using a plate sealer during incubations can help minimize this.

Q3: My plasma samples are showing lower t-PA activity than expected. What are the key considerations for sample collection and handling?

  • Sample Collection:

    • Blood should be collected from rested, fasting subjects, as t-PA levels can fluctuate.[8]

  • Sample Processing:

    • Plasma should be separated from blood cells promptly by centrifugation.[1][4]

  • Storage:

    • Samples should be aliquoted and stored at -80°C to prevent degradation and loss of activity.[1][4]

    • Avoid repeated freeze-thaw cycles.[4]

    • The pH of thawed plasma can significantly impact t-PA activity, with optimal recovery often observed around pH 6.8-7.4, depending on the specific assay.[10]

Q4: Why is it important to include a sample background control in a chromogenic t-PA activity assay?

A4: A sample background control is essential to account for any non-t-PA-mediated cleavage of the chromogenic substrate. This control well contains the sample and all assay components except for the t-PA substrate.[1] The absorbance reading from this well is subtracted from the reading of the corresponding sample well to ensure that the measured activity is specific to t-PA.

Troubleshooting Experimental Protocols

Protocol 1: Chromogenic t-PA Activity Assay

This protocol is a generalized procedure based on commercially available kits.

  • Standard Curve Preparation:

    • Reconstitute the pNA standard to a stock concentration (e.g., 0.1 M).[1]

    • Prepare a series of dilutions in t-PA Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 nmol/well).[1]

    • Adjust the final volume in each well to 100 µl with Assay Buffer.[1]

  • Sample Preparation:

    • Plasma: Mix blood with 0.1 M citrate (9:1 ratio). Centrifuge to collect plasma. Acidify the plasma by mixing with an equal volume of 1 M sodium acetate (pH 4.0) and incubate for 15 minutes at room temperature.[1] Dilute the acidified plasma (e.g., 1:20) in t-PA Assay Buffer before adding to the plate.[1]

    • Cell Culture Supernatant: Centrifuge the media at 3000 x g for 15 minutes at 4°C to remove debris.[1][4]

    • Tissue Homogenates: Homogenize tissue in ice-cold t-PA Assay Buffer. Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant.[1]

  • Assay Procedure:

    • Add diluted samples, positive control, and sample background controls to a 96-well plate.

    • Adjust the volume in each well to 60 µl with t-PA Assay Buffer.[1]

    • Prepare and add an inhibitor mix (to block other proteases) to all wells except the standard curve wells. Incubate at 37°C for 10 minutes.[1]

    • Add diluted t-PA substrate to all wells (including standards). For sample background control wells, add Assay Buffer instead of the substrate.[1]

    • The total volume in each well should be 100 µl.[1]

    • Read the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay).[4][5]

Quantitative Data Summary

Table 1: Common Sample Preparation and Assay Conditions

ParameterPlasmaCell Culture SupernatantTissue Homogenate
Anticoagulant Acidified Sodium Citrate (pH 4.0)[4][6]N/AN/A
Pre-treatment Acidification (e.g., with Sodium Acetate)[1]Centrifugation (3000 x g, 4°C)[1][4]Homogenization in Assay Buffer, Centrifugation (12,000 x g, 4°C)[1]
Storage Aliquot and store at ≤ -80°C[4]Aliquot and store at ≤ -80°C[4]Aliquot and store at ≤ -80°C[1]
Assay Incubation Temp. 37°C[1][4][8]37°C[1][4]37°C[1]
Wavelength 405 nm[4][5]405 nm[4]405 nm[1]

Visualizations

Signaling Pathway and Inhibitory Interactions

Caption: The t-PA activation and inhibition pathway.

Experimental Workflow for Chromogenic t-PA Assay

This workflow outlines the key steps in a typical chromogenic assay for measuring t-PA activity.

Chromogenic_Assay_Workflow start Start prep_samples Prepare Samples (e.g., Acidify Plasma) start->prep_samples prep_standards Prepare Standard Curve start->prep_standards add_to_plate Add Samples, Controls, and Standards to Plate prep_samples->add_to_plate prep_standards->add_to_plate add_inhibitors Add Inhibitor Mix (Incubate 37°C) add_to_plate->add_inhibitors add_substrate Add Chromogenic Substrate add_inhibitors->add_substrate read_plate Read Absorbance (405 nm) (Kinetic or Endpoint) add_substrate->read_plate calculate Calculate t-PA Activity read_plate->calculate end End calculate->end

Caption: General workflow for a chromogenic t-PA activity assay.

Troubleshooting Logic Tree

When faced with poor reproducibility, this decision tree can help identify the root cause.

Troubleshooting_Tree start Poor Reproducibility q1 Are replicates variable? start->q1 a1_yes Check Pipetting Technique & Re-calibrate Pipettes q1->a1_yes Yes a1_no Is the issue between different assays? q1->a1_no No q2 Check for Bubbles & Ensure Proper Mixing a1_yes->q2 a2_yes Review Sample Handling & Storage Procedures a1_no->a2_yes Yes a2_no Is the standard curve also inconsistent? a1_no->a2_no No q3 Review Plate Washing Technique (ELISA) q2->q3 q4 Check for Freeze-Thaw Cycles & Consistent pH a2_yes->q4 a3_yes Check Reagent Stability & Preparation a2_no->a3_yes Yes a3_no Problem likely in sample matrix. Consider sample clean-up. a2_no->a3_no No q5 Ensure Consistent Incubation Times/Temps q4->q5 q6 Prepare Fresh Aliquots of Standards & Reagents a3_yes->q6

Caption: A decision tree for troubleshooting poor reproducibility.

References

Optimizing incubation time and temperature for Chromozym t-PA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Chromozym® t-PA assay. For optimal results, it is crucial to adhere to the recommended protocols. This guide addresses specific issues that may arise during your experiments.

Experimental Protocol: Chromozym® t-PA Assay

A detailed methodology for the Chromozym® t-PA assay is provided below, based on established protocols. This procedure is critical for obtaining accurate and reproducible results.

Reagents and Materials
  • Chromozym® t-PA substrate

  • Tris buffer (100 mM, pH 8.5, containing 0.15% (w/v) Tween® 80)

  • t-PA standard

  • Citric acid solution (10% w/v)

  • Microplate reader or spectrophotometer (405 nm)

  • Plastic cuvettes or microplates

Assay Procedure

The following diagram outlines the general workflow for the Chromozym® t-PA assay.

Chromozym t-PA Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition reagent_prep Prepare Reagent Mixture (Tris Buffer + Chromozym® t-PA) mix Mix Reagent Mixture with Sample/Standard reagent_prep->mix Add to wells sample_prep Prepare t-PA Samples and Standards sample_prep->mix incubate Incubate at 37°C mix->incubate stop_reaction Add Citric Acid to Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate t-PA Activity read_absorbance->calculate

Figure 1: General workflow of the Chromozym® t-PA assay.

Detailed Steps:

  • Reagent Preparation: Prepare a reagent mixture by combining 9 parts of Tris buffer with 1 part of Chromozym® t-PA solution. This mixture should be brought to 37°C before use.[1]

  • Sample Incubation:

    • Pipette 0.1 mL of the t-PA sample or standard into a plastic cuvette or microplate well.[1]

    • Add 1.0 mL of the pre-warmed reagent mixture.[1]

    • Mix and incubate at 37°C. The incubation time depends on the expected t-PA concentration (see table below).[1]

  • Stopping the Reaction: After incubation, add 0.5 mL of citric acid solution to stop the enzymatic reaction.[1]

  • Absorbance Reading: Measure the absorbance of the solution at 405 nm. Use a reagent blank for background correction.[1]

  • Calculation: Calculate the t-PA activity based on the change in absorbance per minute, using a standard curve for calibration.[1]

Optimizing Incubation Time and Temperature

The enzymatic activity of t-PA is highly dependent on both incubation time and temperature. The standard protocol for the Chromozym® t-PA assay recommends an incubation temperature of 37°C.[1] Deviation from this temperature can significantly impact the assay results.

Incubation Time

The optimal incubation time is dependent on the concentration of t-PA in the sample. The manufacturer provides the following recommendations:[1]

t-PA Concentration RangeRecommended Incubation Time at 37°C
0.1 – 2.5 µg/mL30 minutes
1 – 30 µg/mL3 minutes

Note: For kinetic assays, it is crucial to ensure that the reaction remains in the linear range. If the absorbance values are too high, consider reducing the incubation time or diluting the sample.

Incubation Temperature

While 37°C is the standard recommended temperature, t-PA activity is known to be temperature-sensitive.

  • Temperatures below 37°C: A decrease in temperature will lead to a reduction in enzyme activity. Studies have shown that t-PA-induced clot lysis decreases with lower temperatures.

  • Temperatures above 37°C: While some research suggests that the optimal temperature for t-PA thrombolytic activity might be between 42-45°C, such temperatures may not be suitable for in vitro chromogenic assays as they can lead to protein denaturation and instability of reagents over time.

For consistent and reproducible results, it is highly recommended to maintain a constant incubation temperature of 37°C using a calibrated incubator or water bath.

Troubleshooting Guide

This section addresses common problems that may be encountered during the Chromozym® t-PA assay.

Low or No t-PA Activity Detected

Question: My samples and/or standard are showing very low or no absorbance readings. What could be the cause?

Answer:

  • Incorrect Incubation Temperature: Ensure your incubator or water bath is accurately calibrated to 37°C. A lower temperature will significantly reduce enzyme activity.

  • Improper Reagent Preparation or Storage:

    • Confirm that the Chromozym® t-PA solution and reagent mixture were prepared correctly and stored as recommended (2 to 8°C for the stock solution).[2]

    • The reagent mixture is stable for 8 hours at 2-8°C or 4 hours at 15-25°C.[1]

  • Degraded t-PA: t-PA can be unstable. Ensure that samples and standards have been stored properly and have not undergone multiple freeze-thaw cycles.

  • Incorrect pH: The assay is optimized for a pH of 8.5.[1] Check the pH of your Tris buffer. Studies have shown that t-PA activity in plasma can be pH-dependent, with optimal recovery at different pH values depending on the sample matrix.[3]

  • Use of Glassware: t-PA can adhere to glass surfaces. It is recommended to use plastic materials for all steps of the assay, including storage, dilution, and the assay itself.[1]

High Background Absorbance

Question: My reagent blank has a high absorbance value. Why is this happening?

Answer:

  • Substrate Contamination: The Chromozym® t-PA substrate may be contaminated with free p-nitroaniline. The purity specification for the substrate is typically less than 0.5% free 4-nitraniline.[2]

  • Spontaneous Substrate Hydrolysis: Although slow, the substrate can undergo spontaneous hydrolysis. Ensure that the absorbance is read promptly after stopping the reaction.

  • Contaminated Reagents: Check all your reagents, including the buffer and water, for any potential contamination.

Inconsistent or Non-Reproducible Results

Question: I am getting significant variability between my replicate wells. What are the likely causes?

Answer:

  • Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments can lead to variability. Ensure uniform heating of all samples.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of error. Calibrate your pipettes regularly.

  • Timing Inconsistencies: For kinetic assays, the timing of reagent addition and stopping the reaction is critical. Use a multichannel pipette for simultaneous addition to multiple wells where possible.

  • Mixing: Ensure thorough but gentle mixing after adding the reagent mixture to the samples. Avoid introducing air bubbles.

Frequently Asked Questions (FAQs)

Q1: Can I use a different buffer for this assay?

A1: It is highly recommended to use the specified Tris buffer at pH 8.5, as the assay has been optimized for these conditions.[1] Using a different buffer or pH can significantly alter the enzyme kinetics and lead to inaccurate results.

Q2: What is the principle of the Chromozym® t-PA assay?

A2: The Chromozym® t-PA assay is a chromogenic assay. Tissue plasminogen activator (t-PA) cleaves the synthetic substrate, Chromozym® t-PA, releasing a chromophore, p-nitroaniline. The rate of p-nitroaniline release is directly proportional to the t-PA activity and can be measured by monitoring the change in absorbance at 405 nm.[1]

The signaling pathway can be visualized as follows:

This compound Assay Principle tPA t-PA (enzyme) Peptide Cleaved Peptide tPA->Peptide cleaves pNA p-Nitroaniline (Yellow, absorbs at 405 nm) tPA->pNA cleaves Substrate Chromozym® t-PA (N-Methylsulfonyl-D-Phe-Gly-Arg-pNA) Substrate->tPA binds to

Figure 2: Principle of the Chromozym® t-PA chromogenic assay.

Q3: Can I measure t-PA activity in complex biological samples like plasma?

Q4: How should I prepare my standard curve?

A4: A t-PA standard should be run in parallel with the samples for accurate quantification.[1] Prepare a series of dilutions of the t-PA standard in the same Tris buffer used for the assay. The concentration range of the standards should encompass the expected concentration of t-PA in your samples.

References

Common sources of interference in the Chromozym t-PA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Chromozym® t-PA assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chromozym® t-PA assay?

The Chromozym® t-PA assay is a chromogenic method used to determine the activity of tissue-type plasminogen activator (t-PA). The assay is based on the following principle: t-PA cleaves the chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, releasing p-nitroaniline (pNA). The rate of pNA formation, measured by the change in absorbance at 405 nm, is directly proportional to the t-PA activity in the sample.

Q2: What are the most common sources of interference in the Chromozym® t-PA assay?

The most common sources of interference can be categorized as follows:

  • Sample-Related Issues: The quality of the sample is crucial. Hemolysis (release of hemoglobin from red blood cells), lipemia (high lipid content), and icterus (high bilirubin content) can all interfere with the assay's spectrophotometric measurement[2][3][4].

  • Anticoagulants: The choice of anticoagulant for plasma sample collection can impact t-PA activity. While citrate is commonly used, others like heparin can directly affect the assay[5].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Chromozym® t-PA assay.

Issue 1: Lower than expected t-PA activity.
Potential Cause Troubleshooting Step Experimental Protocol
PAI-1 Interference Acidify the plasma sample immediately after collection.See Protocol 1: Sample Acidification to Minimize PAI-1 Interference .
Improper Sample Handling Ensure samples are collected and processed correctly to avoid degradation of t-PA.Follow standardized blood collection procedures. Samples should be from a rested, fasting subject, with no smoking or alcohol consumption prior to collection[6].
Incorrect Reagent Preparation or Storage Verify that all assay reagents, including the Chromozym® t-PA substrate, were prepared and stored according to the manufacturer's instructions.Prepare fresh working solutions daily. Ensure proper storage temperatures for all kit components.
Issue 2: High background signal or inconsistent readings.
Potential Cause Troubleshooting Step Experimental Protocol
Sample Quality (Hemolysis, Lipemia, Icterus) Visually inspect samples for signs of hemolysis (pink to red plasma), lipemia (cloudy or milky plasma), or icterus (dark yellow to brown plasma). If present, consider sample pre-treatment or flagging the results as potentially compromised.See Protocol 2: Managing Hemolysis, Lipemia, and Icterus in Samples .
Contaminated Reagents or Glassware Use fresh, high-purity water for reagent preparation. Use plasticware instead of glassware, as t-PA can adhere to glass surfaces.Prepare all reagents in a clean environment using sterile, disposable plasticware where possible.
Incorrect Wavelength Reading Ensure the microplate reader is set to the correct wavelength (405 nm) for p-nitroaniline detection.Calibrate and verify the performance of the microplate reader regularly.

Quantitative Data on Common Interferences

The following tables summarize the potential quantitative impact of common interferents on chromogenic assays. It is important to note that the exact level of interference can be assay and instrument-dependent. Laboratories should establish their own interference thresholds.

PAI-1 ConcentrationEffect on t-PA ActivityReference
< 150 pmol/LApproximately 33% of t-PA is active.[6]
> 500 pmol/LOnly about 1.5% of t-PA is active.[6]
0.25 µMSignificantly inhibits t-PA activity in vitro.[1]

Table 2: General Interference Thresholds for Hemolysis, Lipemia, and Icterus in Chromogenic Assays

InterferentInterference Threshold (Example)Potential Effect on Assay Results
Hemolysis Hemoglobin > 0.5 g/LCan cause falsely high or low readings depending on the assay. For some coagulation assays, a 10% decrease in results was observed at this level[8].
Lipemia Visually cloudy or milky appearanceLight scattering can lead to inaccurate spectrophotometric readings.
Icterus High bilirubin concentrationBilirubin can absorb light at similar wavelengths to pNA, causing spectral interference[2].

Experimental Protocols

Materials:

  • Blood collection tubes containing acidified citrate anticoagulant (e.g., Stabilyte™ tubes).

  • Alternatively, standard citrate blood collection tubes and an acidifying agent (e.g., acetic acid).

  • Centrifuge.

  • Plastic pipettes and tubes.

Procedure:

  • Blood Collection:

    • Method A (Preferred): Collect blood directly into a tube containing an acidified citrate solution.

    • Method B: Collect blood into a standard citrate tube.

  • Plasma Preparation:

    • Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C immediately after collection.

    • Carefully transfer the plasma to a clean plastic tube, avoiding contamination with the buffy coat or red blood cells.

  • Acidification (if using Method B):

    • To the separated plasma, add an acidifying agent to lower the pH to approximately 4. This is typically done by adding one part of 1 M acetic acid to nine parts of plasma.

    • Mix gently and incubate for 15 minutes at room temperature.

  • Assay:

    • Proceed with the Chromozym® t-PA assay according to the manufacturer's instructions. Remember to account for any dilution factor introduced during acidification.

Protocol 2: Managing Hemolysis, Lipemia, and Icterus in Samples

Objective: To identify and manage samples with potential interference from hemolysis, lipemia, or icterus.

Materials:

  • Visual inspection guide for serum/plasma.

  • Spectrophotometer or automated analyzer with interference detection capabilities.

  • Ultracentrifuge (for lipemia).

Procedure:

  • Visual Inspection:

    • Before analysis, visually inspect each plasma sample against a white background.

    • Hemolysis: Look for a pink to red color.

    • Lipemia: Look for a cloudy or milky appearance.

    • Icterus: Look for a dark yellow to brownish color.

    • Document the visual assessment for each sample.

  • Instrumental Detection (if available):

    • Utilize an automated analyzer that can measure hemolysis (H-index), lipemia (L-index), and icterus (I-index) indices.

    • Establish laboratory-specific thresholds for these indices to flag potentially compromised samples.

  • Action on Interfered Samples:

    • Hemolysis: If significant hemolysis is detected, it is generally recommended to request a new sample, as the interference is difficult to correct[2].

    • Lipemia: For lipemic samples, ultracentrifugation can be used to pellet the lipids.

      • Centrifuge the sample at a high g-force (e.g., >100,000 x g) for 15-30 minutes.

      • Carefully collect the clear infranatant for analysis, avoiding the lipid layer at the top.

    • Icterus: The interference from bilirubin is spectral. If significant icterus is present and cannot be mitigated by the assay procedure, the results should be interpreted with caution, and the interference should be noted in the report.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Chromozym t-PA Assay Results start Unexpected Assay Result (e.g., low activity, high background) check_pai1 Check for PAI-1 Interference start->check_pai1 check_sample_quality Assess Sample Quality (Hemolysis, Lipemia, Icterus) start->check_sample_quality check_reagents Verify Reagent & Instrument Setup start->check_reagents acidify_sample Acidify Sample (Protocol 1) check_pai1->acidify_sample PAI-1 suspected pretreat_sample Pre-treat Sample (Protocol 2) check_sample_quality->pretreat_sample Interference detected interpret_with_caution Interpret Results with Caution or Request New Sample check_sample_quality->interpret_with_caution Interference severe recheck_setup Re-check Protocol, Reagent Prep, Instrument Settings check_reagents->recheck_setup rerun_assay Re-run Assay acidify_sample->rerun_assay pretreat_sample->rerun_assay recheck_setup->rerun_assay rerun_assay->interpret_with_caution Issue persists valid_result Valid Result rerun_assay->valid_result Issue resolved

Caption: Troubleshooting workflow for the this compound assay.

PAI1_Signaling_Pathway Mechanism of PAI-1 Interference tPA Active t-PA tPA_PAI1_complex Inactive t-PA/PAI-1 Complex tPA->tPA_PAI1_complex pNA p-Nitroaniline (Colored Product) tPA->pNA Cleaves PAI1 Active PAI-1 PAI1->tPA_PAI1_complex Inhibits no_reaction No Reaction tPA_PAI1_complex->no_reaction Prevents cleavage substrate This compound Substrate substrate->pNA substrate->no_reaction

References

How to improve the sensitivity of a Chromozym t-PA assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their Chromozym t-PA assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound assay?

The this compound assay is a chromogenic method used to determine the activity of tissue-type plasminogen activator (t-PA). The assay principle involves the cleavage of a synthetic chromogenic substrate, such as N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, by t-PA. This cleavage releases a yellow-colored compound, 4-nitroaniline, which can be quantified by measuring its absorbance at 405 nm. The rate of color development is directly proportional to the t-PA activity in the sample.[1]

Q2: What are the common sample types for this assay?

The this compound assay is suitable for measuring t-PA activity in purified preparations and cell culture supernatants.[2][3] For plasma samples, special collection procedures are required to prevent interference from inhibitors.

Q3: My signal is very low. What are the primary reasons for low sensitivity?

Low sensitivity in a this compound assay can stem from several factors:

  • Low t-PA concentration in the sample: The inherent amount of t-PA may be below the standard detection limit of the assay.

  • Suboptimal assay conditions: Incorrect temperature, pH, or reagent concentrations can lead to reduced enzyme activity.

  • Use of single-chain t-PA: One-chain t-PA is less active than its two-chain counterpart.[1]

Q4: How can I increase the sensitivity of my assay?

To enhance the sensitivity of your this compound assay, consider the following strategies:

  • Inclusion of a t-PA stimulator: Fibrin or soluble fibrin-like substances such as poly-D-lysine can significantly enhance t-PA activity.[5]

  • Optimization of reaction conditions: Ensure all reagents are at the optimal temperature (typically 37°C) before starting the reaction.[1]

  • Conversion of single-chain to two-chain t-PA: Pre-incubation of the sample with plasmin can convert the less active single-chain t-PA to the more active two-chain form.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Weak Signal Reagent omission or errorEnsure all reagents were added in the correct order and volume. Prepare fresh reagents if necessary.
Low t-PA concentrationConcentrate your sample if possible, or implement sensitivity enhancement protocols (see below).
Presence of inhibitors (e.g., PAI-1)For plasma, collect blood in acidified citrate. For other samples, consider methods to remove inhibitors.
Incorrect temperaturePre-warm all reagents and the microplate to 37°C before initiating the reaction.
High Background Contaminated reagentsUse fresh, high-purity water and reagents.
Non-specific substrate cleavageRun a blank control with no t-PA to assess background levels. If high, consider a different substrate.
Extended incubation timeReduce the incubation time. Monitor the reaction kinetically to determine the optimal reading window.
Poor Reproducibility Pipetting errorsCalibrate pipettes and use proper pipetting techniques.
Temperature fluctuationsEnsure consistent temperature across the microplate during incubation.
Inconsistent mixingGently mix the reagents in each well thoroughly without introducing bubbles.

Enhancing Assay Sensitivity: Data and Protocols

Impact of Stimulators on Assay Sensitivity

The inclusion of stimulators can significantly lower the detection limit of the this compound assay.

Assay ConditionLower Limit of Detection (LLD)Fold Improvement
Standard Assay~1-5 ng/mL-
With Poly-D-Lysine~0.1-0.5 ng/mL10-50
With Soluble Fibrin Fragments~0.05-0.2 ng/mL25-100

Note: These values are approximate and can vary based on specific experimental conditions and reagents.

Experimental Protocols

Standard this compound Assay Protocol

This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific assay kit.

  • Reagent Preparation:

    • Prepare a Tris buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 0.15% Tween 80).[1]

    • Reconstitute the this compound substrate according to the manufacturer's instructions (e.g., to a stock concentration of 4 mM).[1]

    • Prepare a t-PA standard curve using a known concentration of t-PA diluted in the Tris buffer.

  • Assay Procedure:

    • Add 50 µL of Tris buffer to each well of a 96-well microplate.

    • Add 10 µL of your sample or t-PA standard to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at 37°C.

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • Determine the t-PA activity in your samples by comparing their ΔA/min to the standard curve.

High-Sensitivity Protocol with Poly-D-Lysine

This protocol incorporates poly-D-lysine as a t-PA stimulator to enhance sensitivity.

  • Reagent Preparation:

    • Follow the reagent preparation steps from the standard protocol.

    • Prepare a working solution of poly-D-lysine (e.g., 10 µg/mL in Tris buffer).

  • Assay Procedure:

    • Add 40 µL of Tris buffer to each well.

    • Add 10 µL of the poly-D-lysine working solution to each well.

    • Add 10 µL of your sample or t-PA standard.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution.

    • Proceed with kinetic measurement and data analysis as described in the standard protocol.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation add_reagents Add Reagents (Buffer, Sample) reagent_prep->add_reagents sample_prep Sample Preparation sample_prep->add_reagents enhancement Sensitivity Enhancement (Optional: Add Stimulator) add_reagents->enhancement pre_incubation Pre-incubation (37°C) enhancement->pre_incubation add_substrate Add Chromozym t-PA Substrate pre_incubation->add_substrate kinetic_read Kinetic Reading (OD 405 nm) add_substrate->kinetic_read calc_rate Calculate ΔA/min kinetic_read->calc_rate std_curve Standard Curve Analysis calc_rate->std_curve results Determine t-PA Activity std_curve->results

Caption: Workflow for the this compound assay with an optional sensitivity enhancement step.

Troubleshooting Logic

troubleshooting_logic start Low or No Signal check_reagents Check Reagents (Addition, Expiry) start->check_reagents check_temp Verify Temperature (37°C) check_reagents->check_temp check_inhibitors Suspect Inhibitors? check_temp->check_inhibitors acidify_sample Acidify Plasma Sample check_inhibitors->acidify_sample Yes (Plasma) low_conc Low t-PA Concentration? check_inhibitors->low_conc No rerun_assay Rerun Assay acidify_sample->rerun_assay add_stimulator Add Stimulator (e.g., Poly-D-Lysine) low_conc->add_stimulator Yes low_conc->rerun_assay No add_stimulator->rerun_assay

Caption: A troubleshooting flowchart for addressing low or no signal in the this compound assay.

References

Linearity problems with the Chromozym t-PA standard curve

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding linearity problems with the Chromozym t-PA standard curve. It is intended for researchers, scientists, and drug development professionals utilizing this chromogenic assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a chromogenic method used to determine the activity of tissue Plasminogen Activator (t-PA). The assay utilizes a synthetic peptide substrate, this compound (N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroanilide acetate), which is specifically cleaved by t-PA. This cleavage releases the chromophore p-nitroaniline (pNA), resulting in a color change that can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the t-PA activity in the sample.[1][2]

Q2: What could cause a non-linear standard curve in my this compound assay?

A non-linear standard curve can arise from various factors, broadly categorized as issues with reagents, experimental procedure, or the samples themselves. Common causes include:

  • Reagent Preparation and Storage: Incorrect buffer pH, improper reconstitution of the this compound substrate or t-PA standard, or degradation of reagents due to improper storage can all lead to non-linearity.[3][4]

  • Incubation Times and Temperatures: Deviation from the recommended incubation times and temperatures can affect the enzymatic reaction rate, leading to inconsistent results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents will directly impact the final absorbance readings and the linearity of the standard curve.

  • Substrate Depletion: At high concentrations of t-PA, the substrate may become depleted during the assay, causing the reaction rate to plateau and resulting in a non-linear curve.[5][6]

  • Sample-Specific Interferences: The presence of interfering substances in the samples, such as high concentrations of other proteases or inhibitors, can affect the activity of t-PA.[7]

  • Instrument Malfunction: Issues with the spectrophotometer, such as incorrect wavelength settings or a failing lamp, can lead to inaccurate absorbance readings.

Troubleshooting Guide

Problem: The standard curve is non-linear, particularly at higher concentrations.

This is a common issue and often points to substrate depletion or saturation kinetics.

Recommended Actions:

  • Review the Standard Curve Concentration Range: Ensure the concentrations of your t-PA standard fall within the linear range of the assay as specified by the manufacturer. The correlation between absorbance change and t-PA activity is typically linear within a defined range.[2]

  • Dilute High-Concentration Standards: If the curve flattens at the higher end, try diluting your highest concentration standards and re-running the assay.

  • Check Reagent Concentrations: Verify that the this compound substrate is at the correct working concentration. A lower-than-recommended substrate concentration can lead to faster depletion. The typical working concentration is approximately 0.25 mM.[8][9]

Problem: The standard curve is erratic and shows poor correlation (low R² value).

This often indicates issues with assay setup and execution.

Recommended Actions:

  • Verify Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips before dispensing.

  • Check Reagent Preparation and Storage:

    • Confirm that all reagents were prepared correctly and at the right concentrations.[3]

    • Ensure that the this compound solution and other temperature-sensitive reagents were stored properly (e.g., at 2-8°C) and have not expired. An aqueous solution of this compound (4mM) is stable for at least two weeks if stored at 2 to 8 °C.[8]

  • Ensure Proper Mixing: Gently mix the contents of each well after adding reagents to ensure a homogenous reaction mixture. Avoid introducing bubbles.

  • Review Plate Reader Settings: Confirm that the correct wavelength (405 nm) is being used and that the plate reader is functioning correctly.

Experimental Protocols

Generating a this compound Standard Curve

This protocol outlines the key steps for generating a standard curve for the this compound assay.

Materials:

  • This compound substrate

  • t-PA standard of known concentration

  • Tris buffer (e.g., 100 mM Tris, pH 8.5, containing 0.15% (w/v) Tween 80)[3]

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Calibrated pipettes

Procedure:

  • Reagent Preparation:

    • Prepare the Tris buffer as per the recommended formulation.[3]

    • Reconstitute the this compound substrate in double-distilled water to a stock solution (e.g., 4 mM).[3]

    • Prepare a working solution of the this compound substrate by diluting the stock solution in the Tris buffer.

    • Reconstitute the t-PA standard in the appropriate buffer to create a stock solution.

  • Preparation of t-PA Standards:

    • Perform serial dilutions of the t-PA standard stock solution with the Tris buffer to create a series of standards with decreasing concentrations. A typical range might be 0.1 to 30 µg/ml.[3]

  • Assay Procedure:

    • Add a defined volume of each t-PA standard to separate wells of the 96-well microplate. Include a blank control containing only the Tris buffer.

    • Pre-warm the plate to the recommended reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a defined volume of the pre-warmed this compound working solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each standard.

    • Plot the ΔA/min (y-axis) against the corresponding t-PA concentration (x-axis).

    • Perform a linear regression analysis to determine the equation of the line and the R² value.

Data Presentation

Table 1: Example of a Standard Curve Data Set

t-PA Concentration (ng/mL)Absorbance at 405 nm (ΔA/min)
00.005
100.050
200.100
400.195
800.380
1600.750
3201.350

Visualizations

This compound Assay Principle

Assay_Principle tPA t-PA CleavedPeptide Cleaved Peptide tPA->CleavedPeptide cleaves Chromozym This compound (Substrate) pNA p-Nitroaniline (pNA) (Yellow Chromophore) Spectrophotometer Spectrophotometer (405 nm) pNA->Spectrophotometer absorbs light Absorbance Absorbance Measurement Spectrophotometer->Absorbance Troubleshooting_Workflow Start Non-Linear Standard Curve CheckCurveShape Examine Curve Shape Start->CheckCurveShape HighConcFlattening Flattening at High Concentrations? CheckCurveShape->HighConcFlattening Systematic Deviation ErraticData Erratic Data/ Low R²? CheckCurveShape->ErraticData Random Error HighConcFlattening->ErraticData No Action_DiluteStandards Dilute High Standards & Re-run HighConcFlattening->Action_DiluteStandards Yes Action_Pipetting Review Pipetting Technique ErraticData->Action_Pipetting Yes Action_CheckSubstrate Verify Substrate Concentration Action_DiluteStandards->Action_CheckSubstrate End Linear Curve Achieved Action_CheckSubstrate->End Action_Reagents Check Reagent Prep & Storage Action_Pipetting->Action_Reagents Action_Instrument Verify Instrument Settings Action_Reagents->Action_Instrument Action_Instrument->End

References

Effect of pH and buffer composition on Chromozym t-PA stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH and buffer composition on the stability of Chromozym t-PA. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH and buffer for assays using this compound?

A1: The recommended buffer for assays utilizing this compound is a 100 mM Tris buffer adjusted to a pH of 8.5. This buffer should also contain 0.15% (w/v) Tween 80 to prevent adsorption of t-PA to surfaces. While this is the standard recommendation, the optimal pH for t-PA activity can vary depending on the specific assay conditions and may range from 6.8 to 8.5.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the stability of this compound. The lyophilized powder should be stored at +15 to +25°C. Once reconstituted in double-distilled water (e.g., at a concentration of 4 mM), the solution is stable for at least two weeks when stored at +2 to +8°C. It is important to use plastic materials for storage and dilution as t-PA can adsorb to glass surfaces.

Q3: Can I use a different buffer system, such as a phosphate buffer?

A3: While Tris buffer at pH 8.5 is recommended, other buffer systems can be used. However, it is critical to validate the performance of the assay in any alternative buffer. Some enzymes, including serine proteases like t-PA, can exhibit different activity levels in different buffers. For instance, some studies on related enzymes have shown that high concentrations of Tris can be inhibitory, while phosphate buffers may enhance activity in certain situations. If you choose to use a different buffer, it is essential to perform a buffer-specific validation to determine the optimal conditions for your experiment.

Q4: My assay is showing high background absorbance. What could be the cause?

A4: High background absorbance can be attributed to several factors. One common cause is the non-enzymatic hydrolysis of the this compound substrate. This can be influenced by the pH and composition of your buffer. Although the p-nitroaniline (pNA) chromophore itself has a stable absorbance spectrum between pH 4 and 10, the peptide substrate may be susceptible to degradation at pH extremes. It is also crucial to ensure that all reagents and materials are free from contamination with other proteases. Preparing the this compound solution fresh for each experiment is a recommended practice to minimize background signal.

Q5: How does pH affect the stability of the this compound substrate itself?

A5: While specific stability data for this compound across a wide pH range is not extensively published, peptide-based chromogenic substrates can be susceptible to hydrolysis at non-optimal pH values. This can lead to the spontaneous release of the p-nitroaniline (pNA) chromophore, resulting in a high background signal. It is advisable to work within the recommended pH range of the assay (typically 6.8-8.5 for t-PA activity) and to prepare the substrate solution fresh to minimize potential degradation.

Troubleshooting Guides

Issue 1: Low t-PA Activity Detected
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your assay buffer. The optimal pH for t-PA activity can vary. Prepare a series of buffers with pH values ranging from 6.5 to 9.0 to determine the optimal pH for your specific experimental conditions.
Inappropriate Buffer Composition If using a buffer other than the recommended Tris buffer, consider potential inhibitory effects. Test the assay performance in parallel with the recommended 100 mM Tris buffer, pH 8.5, containing 0.15% Tween 80.
Enzyme Adsorption Ensure that all tubes and plates used for the assay are made of plastic, as t-PA can adsorb to glass surfaces, leading to lower apparent activity. The inclusion of a non-ionic detergent like Tween 80 (0.15% w/v) in the buffer can help prevent this.
Degraded this compound Prepare a fresh solution of this compound from the lyophilized powder. The reconstituted solution is stable for up to two weeks at +2 to +8°C, but for critical experiments, freshly prepared substrate is always recommended.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Instability Prepare the this compound working solution immediately before use. Avoid prolonged storage of the diluted substrate, especially at room temperature. Perform a "substrate only" blank (without t-PA) to assess the rate of non-enzymatic hydrolysis in your assay buffer.
Buffer pH Extremes Ensure your buffer pH is within the recommended range. Extreme pH values can accelerate the hydrolysis of the peptide substrate.
Contamination Use sterile, nuclease-free water and reagents to prepare all solutions. Ensure that lab equipment is thoroughly cleaned to avoid contamination with other proteases that might cleave the substrate.
Incorrect Wavelength Reading Confirm that you are measuring the absorbance at 405 nm, which is the absorbance maximum for the p-nitroaniline (pNA) product.

Quantitative Data Summary

The following tables summarize key stability and activity parameters for this compound and related components.

Table 1: Storage and Stability of this compound

Form Storage Temperature Stability
Lyophilized Powder+15 to +25°CStable until the expiry date on the label.
Reconstituted Solution (4 mM in water)+2 to +8°CStable for at least 2 weeks.[1]

Table 2: Recommended Assay Conditions and pH Optima for t-PA Activity

Parameter Recommended Value/Range Reference
Recommended Buffer 100 mM Tris, 0.15% (w/v) Tween 80[2]
Recommended pH 8.5[2]
Reported Optimal pH Range for t-PA Activity 6.8 - 8.5
Absorbance Measurement 405 nm

Experimental Protocols

Protocol 1: Determination of Optimal pH for t-PA Activity

This protocol outlines a method to determine the optimal pH for t-PA activity using this compound in a specific buffer system.

  • Buffer Preparation: Prepare a series of the desired buffer (e.g., 100 mM Tris-HCl) with pH values ranging from 6.0 to 9.5 in 0.5 pH unit increments.

  • Reagent Preparation:

    • Prepare a stock solution of t-PA in a neutral buffer (e.g., pH 7.4).

    • Prepare a stock solution of this compound in double-distilled water.

  • Assay Setup:

    • In a 96-well microplate, add the appropriate volume of each pH buffer to triplicate wells.

    • Add the t-PA solution to each well to a final desired concentration.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the this compound solution to all wells to initiate the reaction.

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm kinetically over a period of 10-30 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the V₀ values against the corresponding pH values to determine the pH optimum for t-PA activity.

Protocol 2: Assessment of this compound Stability in Different Buffers

This protocol is designed to evaluate the stability of the this compound substrate in various buffer compositions and at different pH values.

  • Buffer Preparation: Prepare the different buffer solutions to be tested (e.g., Tris-HCl, Phosphate, HEPES) at the desired pH and ionic strength.

  • Substrate Incubation:

    • Prepare a working solution of this compound.

    • In separate tubes, mix the this compound solution with each of the test buffers.

    • Include a control tube with this compound in double-distilled water.

    • Incubate all tubes at the intended assay temperature (e.g., 37°C).

  • Time-Point Measurement:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube.

    • Measure the absorbance of each aliquot at 405 nm. This will measure the amount of non-enzymatic hydrolysis (background).

  • Data Analysis:

    • Plot the absorbance at 405 nm against time for each buffer condition.

    • A steep increase in absorbance over time indicates substrate instability in that particular buffer. The buffer that shows the minimal change in absorbance over time is the most suitable for maintaining substrate stability.

Visualizations

Experimental_Workflow_pH_Optimum cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffers (pH 6.0-9.5) setup_plate Pipette Buffers and t-PA into 96-well plate prep_buffer->setup_plate prep_tpa Prepare t-PA Stock prep_tpa->setup_plate prep_chromo Prepare this compound Stock add_substrate Add this compound prep_chromo->add_substrate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->add_substrate measure Kinetic Read at 405 nm add_substrate->measure calc_rate Calculate Initial Reaction Rates (V₀) measure->calc_rate plot_data Plot V₀ vs. pH calc_rate->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for Determining the Optimal pH for t-PA Activity.

Logical_Relationship_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent/Inaccurate Results cause_ph Incorrect pH issue->cause_ph is caused by cause_buffer Inappropriate Buffer Composition issue->cause_buffer is caused by cause_stability Substrate Instability issue->cause_stability is caused by solution_ph Optimize pH (6.5-9.0) cause_ph->solution_ph is resolved by solution_buffer Validate Buffer System (vs. Tris) cause_buffer->solution_buffer is resolved by solution_stability Prepare Substrate Fresh cause_stability->solution_stability is resolved by

Caption: Troubleshooting Logic for this compound Assay Variability.

References

Refining pipetting techniques for accurate Chromozym t-PA results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their pipetting techniques for accurate and reproducible results with the Chromozym® t-PA assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chromozym® t-PA assay?

The Chromozym® t-PA assay is a chromogenic method used to determine the activity of tissue-type plasminogen activator (t-PA). The assay is based on the following principle: t-PA cleaves the colorless chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the t-PA activity and can be measured spectrophotometrically at 405 nm.[1][2][3]

Q2: My results show high variability between replicates. What are the likely pipetting-related causes?

High variability between replicates is often attributable to inconsistent pipetting. Key factors include:

  • Inconsistent Dispensing Technique: Varying the speed of dispensing or the angle of the pipette tip can lead to different volumes being delivered.[4][5][6]

  • Bubble Formation: Aspirating or dispensing too quickly can introduce air bubbles, leading to inaccurate volumes.[7]

  • Improper Tip Immersion Depth: Immersing the pipette tip too deep or too shallowly can affect the volume of liquid aspirated.

  • Failure to Pre-wet the Pipette Tip: Not pre-wetting the tip with the reagent can lead to a smaller volume being dispensed in the first few aspirations.[5]

Q3: The absorbance values for my standards are not linear. Could this be a pipetting issue?

Yes, non-linear standard curves can be caused by inaccurate pipetting, especially when preparing serial dilutions. A small error in an early dilution step will be propagated throughout the entire series, leading to a skewed curve. It is crucial to use calibrated pipettes and proper technique for preparing standards.

Q4: Can the temperature of my reagents affect pipetting accuracy?

Absolutely. Pipetting liquids that are at a different temperature than the ambient temperature and the pipette itself can lead to inaccurate volume delivery.[4][6] It is recommended to allow all reagents and solutions to equilibrate to room temperature before pipetting.

Q5: What are the acceptable tolerance limits for my pipettes when performing this assay?

While specific tolerance limits for the Chromozym® t-PA assay are not explicitly defined, general laboratory guidelines for pipette accuracy and precision should be followed. Exceeding these tolerances can significantly impact the reliability of your results.[8]

Troubleshooting Guide: Pipetting-Related Issues

Issue Potential Pipetting-Related Cause Recommended Solution
Low Absorbance Readings Under-pipetting of sample or reagents: Consistently dispensing a lower volume than intended will result in a decreased reaction rate and lower absorbance.[9]Verify pipette calibration. Use proper pipetting technique, ensuring the plunger is fully depressed and released. Pre-wet the pipette tip.
High Absorbance Readings Over-pipetting of sample or reagents: Dispensing a larger volume than required will lead to an increased reaction rate and elevated absorbance values.Check pipette calibration. Ensure you are using the correct pipette for the intended volume range. Avoid rapid plunger release which can cause excess liquid to be drawn into the tip.
Inconsistent Results Across the Plate Inconsistent mixing: Failure to properly mix the reagents in each well can lead to localized differences in reaction rates.[7] Edge effects: Wells on the outer edges of the plate may be more susceptible to temperature fluctuations, leading to variability.Gently pipette up and down several times after adding all reagents to each well to ensure a homogenous mixture. Consider not using the outermost wells of the plate for critical samples and standards.
No Color Development Omission of a critical reagent: Accidentally skipping the addition of the Chromozym® t-PA substrate or the sample will result in no reaction.Use a checklist to ensure all reagents are added to each well in the correct order.

Quantitative Data: Pipette Tolerance and Performance

Accurate pipetting is critical for reliable results. The following tables provide generally accepted tolerance limits for single-channel air displacement pipettes. Adherence to these limits will minimize variability in your Chromozym® t-PA assay.

Table 1: Recommended Maximum Permissible Errors for Single-Channel Pipettes

Nominal Volume (µL)Maximum Permissible Inaccuracy (Systematic Error)Maximum Permissible Imprecision (Random Error)
10± 0.12 µL (± 1.2%)± 0.08 µL (± 0.8%)
100± 0.80 µL (± 0.8%)± 0.30 µL (± 0.3%)
1000± 8.00 µL (± 0.8%)± 3.00 µL (± 0.3%)

Data adapted from ISO 8655-2 standards.

Table 2: Impact of Pipetting Technique on Accuracy

Technique Potential Impact on Assay Results
Consistent, slow, and smooth plunger operation High accuracy and precision, leading to reliable and reproducible data.
Fast and abrupt plunger operation Increased risk of aerosol formation, bubble introduction, and inaccurate volume delivery, resulting in high variability.[4]
Consistent tip immersion depth Improved accuracy and precision of aspirated volumes.
Varying tip immersion depth Inconsistent volumes aspirated, contributing to variability between replicates.
Pipetting at a consistent 90-degree angle (aspiration) Minimizes variation in the hydrostatic pressure within the tip, leading to more accurate aspiration.
Pipetting at an angle (aspiration) Can lead to inaccurate aspiration volumes.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Tris Buffer (100 mM Tris, pH 8.5, 0.15% (w/v) Tween 80): Dissolve 1.21 g of Tris base in 80 mL of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. In a separate container, dissolve 0.15 g of Tween 80 in 10 mL of double-distilled water. Add the Tween 80 solution to the Tris solution and bring the final volume to 100 mL with double-distilled water.[3]

  • Chromozym® t-PA Solution (4 mM): Dissolve 5.1 mg of Chromozym® t-PA in 2 mL of double-distilled water.[3]

  • t-PA Standard Solutions: Prepare a stock solution of t-PA and perform serial dilutions using the Tris buffer to generate a standard curve (e.g., 0.1 to 30 µg/mL).[3]

Protocol 2: Chromozym® t-PA Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Pipette 100 µL of Tris buffer into each well of a 96-well microplate.

  • Add 20 µL of the t-PA standard or sample to the appropriate wells.

  • Prepare the reaction mixture by mixing 9 parts of Tris buffer with 1 part of Chromozym® t-PA solution.[3]

  • Initiate the reaction by adding 80 µL of the reaction mixture to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for at least 10 minutes.

  • Calculate the rate of change in absorbance (ΔA/min) for each well.

  • Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.

  • Determine the t-PA activity in the samples by interpolating their ΔA/min values from the standard curve.

Visualizations

Chromozym_tPA_Pathway Chromozym® t-PA Enzymatic Reaction Pathway tPA t-PA (tissue Plasminogen Activator) Chromozym Chromozym® t-PA (Substrate) (Colorless) tPA->Chromozym Cleavage pNA p-Nitroaniline (Product) (Yellow) Chromozym->pNA CleavedPeptide Cleaved Peptide Fragment Chromozym->CleavedPeptide

Caption: Enzymatic cleavage of Chromozym® t-PA substrate by t-PA.

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Pipetting Start Inaccurate or Inconsistent Chromozym® t-PA Results CheckPipette Verify Pipette Calibration Start->CheckPipette ReviewTechnique Review Pipetting Technique CheckPipette->ReviewTechnique Calibration OK Calibrate Recalibrate or Replace Pipette CheckPipette->Calibrate Out of Tolerance CheckReagents Inspect Reagent Preparation and Handling ReviewTechnique->CheckReagents Technique Correct Practice Practice Proper Technique: - Slow, smooth operation - Pre-wetting - Consistent angle & depth ReviewTechnique->Practice Technique Incorrect Reprepare Reprepare Reagents and Standards CheckReagents->Reprepare Error in Preparation Rerun Rerun Assay CheckReagents->Rerun Preparation OK Calibrate->Rerun Practice->Rerun Reprepare->Rerun

Caption: A logical workflow for troubleshooting pipetting-related issues.

References

Validation & Comparative

A Comparative Guide to Chromogenic Substrates for Tissue Plasminogen Activator (tPA) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available chromogenic substrates for the measurement of tissue plasminogen activator (tPA) activity. The selection of an appropriate chromogenic substrate is critical for accurate and reproducible quantification of tPA's enzymatic activity in various research and drug development applications. This document summarizes key performance characteristics, provides detailed experimental protocols, and outlines the principles of tPA activity measurement using these reagents.

Principle of Chromogenic tPA Assays

Chromogenic assays for tPA are based on the enzymatic cleavage of a synthetic peptide substrate that is conjugated to a chromophore, most commonly p-nitroaniline (pNA). tPA, a serine protease, recognizes and cleaves a specific amino acid sequence in the substrate, leading to the release of free pNA. The liberated pNA imparts a yellow color to the solution, and the rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the tPA activity in the sample.[1]

There are two main approaches for measuring tPA activity using chromogenic substrates:

  • Direct Assays: In this method, the chromogenic substrate is directly cleaved by tPA. This provides a measure of the amidolytic activity of tPA.

  • Coupled Assays: This approach more closely mimics the physiological activity of tPA. It involves the activation of plasminogen to plasmin by tPA. The generated plasmin then cleaves a plasmin-specific chromogenic substrate, and the resulting color change is measured.[1]

Comparison of Key Chromogenic Substrates

Several chromogenic substrates are available for the determination of tPA activity. This guide focuses on a selection of commonly used and commercially available options: S-2288 (and its equivalent, BIOPHEN CS-05(88)), S-2444, S-2227, and Spectrozyme® tPA.

Quantitative Performance Data

The following table summarizes the available kinetic parameters for these substrates when used for the measurement of tPA activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km value generally indicates a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

SubstratePeptide SequenceKm (µM)Vmax (µkat/L)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
S-2288 H-D-Ile-Pro-Arg-pNA13000.13Not ReportedNot Reported
BIOPHEN™ CS-05(88) H-D-Ile-Pro-Arg-pNAEquivalent to S-2288Equivalent to S-2288Not ReportedNot Reported
S-2444 Pyro-Glu-Gly-Arg-pNA9000.28Not ReportedNot Reported
S-2227 H-D-Glu-Gly-Arg-pNA36000.08Not ReportedNot Reported
Spectrozyme® tPA CH₃SO₂-D-CHA-Gly-Arg-pNANot ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of a direct chromogenic tPA assay and a typical experimental workflow.

tpa_chromogenic_assay tPA Tissue Plasminogen Activator (tPA) Complex tPA-Substrate Complex tPA->Complex Binds Substrate Chromogenic Substrate (Peptide-pNA) Substrate->Complex CleavedPeptide Cleaved Peptide Complex->CleavedPeptide Cleavage pNA p-Nitroaniline (pNA) (Yellow) Complex->pNA

Mechanism of a direct chromogenic tPA assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis ReagentPrep Prepare Reagents: - tPA Standard/Sample - Chromogenic Substrate - Assay Buffer Mix Mix tPA and Substrate in a microplate well ReagentPrep->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read Analyze Calculate tPA Activity Read->Analyze

References

Navigating Protease Specificity: A Comparative Analysis of Chromozym t-PA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of serine proteases, the specificity of chromogenic substrates is paramount for accurate and reliable enzymatic assays. This guide provides a detailed comparison of Chromozym t-PA, a synthetic substrate for tissue-type plasminogen activator (t-PA), and its cross-reactivity profile, with a particular focus on its interaction with plasmin.

At the heart of fibrinolysis and thrombolytic therapies, t-PA and plasmin are closely related serine proteases. t-PA's primary role is to convert the zymogen plasminogen into the active enzyme plasmin, which then degrades fibrin clots. Given this sequential activation, ensuring that a t-PA-specific substrate is not significantly cleaved by the downstream protease, plasmin, is crucial for unambiguous activity measurements.

Quantitative Comparison of Substrate Specificity

While direct, side-by-side kinetic data for the cross-reactivity of this compound with a wide array of proteases is not extensively published in readily available literature, we can infer its specificity by comparing the kinetic constants of this compound with its target enzyme, t-PA, against those of substrates designed for other proteases, such as plasmin.

The efficiency of an enzyme's catalysis is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient and specific interaction between the enzyme and its substrate.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound t-PA65[1]0.06[1]9.2 x 10²
Plasminogen (natural substrate)t-PA (in the absence of fibrin)65[1]0.06[1]9.2 x 10²
Plasminogen (natural substrate)t-PA (in the presence of fibrin)0.16[1]0.1[1]6.25 x 10⁵
S-2251 (Plasmin-specific substrate) Plasmin~290~22~7.6 x 10⁴
This compound PlasminData not readily availableData not readily availableData not readily available

Note: The kinetic constants for t-PA with its natural substrate, plasminogen, are provided for reference. The presence of fibrin significantly enhances the catalytic efficiency of t-PA. Data for S-2251 with plasmin is approximated from available literature.

The data illustrates that the kinetic profile of this compound with t-PA in the absence of a fibrin cofactor is comparable to that of t-PA with its natural substrate under similar conditions. While direct kinetic data for this compound with plasmin is not available in the reviewed literature, the principle of chromogenic substrate design suggests a high degree of specificity. These substrates are synthetic oligopeptides with a chromogenic group (p-nitroaniline) at the C-terminus, and their amino acid sequence is designed to mimic the natural cleavage site of the target protease.

Experimental Protocols

To provide a framework for researchers to assess substrate specificity, the following is a detailed methodology for a typical chromogenic protease assay.

Objective:

To determine the kinetic parameters (Km and Vmax) of a protease with a specific chromogenic substrate.

Materials:
  • Purified protease (e.g., t-PA, plasmin) of known concentration

  • Chromogenic substrate (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:
  • Substrate Preparation: Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO). Create a series of dilutions of the substrate in the assay buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Prepare a working solution of the purified protease in the assay buffer to a final concentration that will yield a linear rate of substrate hydrolysis over the desired reaction time.

  • Assay Setup:

    • In each well of the 96-well plate, add a fixed volume of the assay buffer.

    • Add a specific volume of each substrate dilution to triplicate wells.

    • Include a set of blank wells containing only the substrate and assay buffer (no enzyme) to measure background absorbance.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

  • Initiation of Reaction: Add a fixed volume of the enzyme working solution to each well (except the blanks) to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the rate of p-nitroaniline release.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • The catalytic constant (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • The specificity constant is then calculated as kcat/Km.

To assess cross-reactivity, this entire procedure would be repeated using the same substrate (this compound) with a different protease (e.g., plasmin). A significantly lower specificity constant would indicate poor cross-reactivity.

Signaling Pathways and Experimental Workflow

Understanding the broader biological context of t-PA and plasmin is essential. The following diagrams, generated using the DOT language, illustrate their signaling pathways and a typical experimental workflow for assessing substrate specificity.

tPA_Signaling_Pathway tPA t-PA Plasmin Plasmin tPA->Plasmin Cleavage LRP1 LRP1 Receptor tPA->LRP1 Binding Plasminogen Plasminogen Plasminogen->Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Degradation Fibrin Fibrin Fibrin->Plasmin Enhances Activation Fibrin->FDPs Intracellular_Signaling Intracellular Signaling (e.g., ERK, Akt) LRP1->Intracellular_Signaling Activation Cellular_Response Cellular Responses (e.g., Migration, Proliferation) Intracellular_Signaling->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of tissue-type plasminogen activator (t-PA).

Plasmin_Signaling_Pathway Plasmin Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Degrades Degraded_ECM Degraded ECM Plasmin->Degraded_ECM Degrades Active_GFs Active Growth Factors Plasmin->Active_GFs Activates Fibrin Fibrin Fibrin->FDPs ECM Extracellular Matrix (e.g., Fibronectin, Laminin) ECM->Degraded_ECM Growth_Factors Latent Growth Factors (e.g., TGF-β) Growth_Factors->Active_GFs Cell_Receptors Cell Surface Receptors Active_GFs->Cell_Receptors Bind to Cellular_Signaling Cellular Signaling Cell_Receptors->Cellular_Signaling Initiates Experimental_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate with substrate dilutions and buffer Start->Setup PreIncubate Pre-incubate at 37°C Setup->PreIncubate AddEnzyme Add Purified Protease (t-PA or Plasmin) PreIncubate->AddEnzyme Measure Kinetic Measurement (Absorbance at 405 nm) AddEnzyme->Measure Analyze Data Analysis: Calculate V₀, Km, Vmax Measure->Analyze Compare Compare Specificity Constants (kcat/Km) Analyze->Compare End End: Determine Cross-reactivity Compare->End

References

A Head-to-Head Comparison: Correlating Chromozym t-PA and t-PA ELISA Data for Accurate Fibrinolysis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fibrinolysis studies, the accurate measurement of tissue Plasminogen Activator (t-PA) is paramount. Two widely utilized methods for this purpose are the Chromozym t-PA chromogenic assay and the t-PA Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides a comprehensive comparison of these two methodologies, detailing their principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate assay for specific research needs.

At a Glance: this compound vs. t-PA ELISA

FeatureThis compoundt-PA ELISA
Principle Chromogenic; measures t-PA enzymatic activityImmunoassay (Sandwich ELISA); measures total t-PA antigen
Measures Functional, active t-PATotal t-PA protein (active, inactive, and complexed)
Sample Types Purified preparations, cell culture supernatantsSerum, plasma, cell culture supernatants, and other biological fluids[3]
Assay Time Shorter (typically under 1 hour)Longer (typically 3-4 hours)[3]
Sensitivity Dependent on substrate kinetics and t-PA activityHigh (often in the low pg/mL range)[3]
Specificity Specific for t-PA enzymatic activityHighly specific for the t-PA protein, determined by antibody selection
Throughput Can be adapted for high-throughput screeningWell-suited for high-throughput analysis in 96-well plate format
Instrumentation Spectrophotometer or microplate readerMicroplate reader
Key Advantage Provides functional data on t-PA activityMeasures total t-PA concentration, including inhibitor-bound forms

Understanding the Methodologies

The Principle of this compound Assay

The this compound assay is a colorimetric method that relies on the enzymatic activity of t-PA. It utilizes a synthetic chromogenic substrate, N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide acetate, which is specifically cleaved by active t-PA. This cleavage releases the chromophore p-nitroaniline (pNA), resulting in a yellow color. The rate of color development is directly proportional to the enzymatic activity of t-PA in the sample and can be quantified by measuring the absorbance at 405 nm.

tPA Active t-PA Substrate This compound (Colorless Substrate) tPA->Substrate Cleavage Product Cleaved Peptide Substrate->Product pNA p-Nitroaniline (Yellow Product) Substrate->pNA

This compound Assay Principle
The Principle of t-PA ELISA

The t-PA ELISA is a sandwich immunoassay designed to measure the total concentration of t-PA antigen in a sample. The wells of a microplate are coated with a capture antibody specific for t-PA. When the sample is added, the t-PA protein binds to this antibody. After washing away unbound substances, a second, enzyme-conjugated detection antibody that also recognizes t-PA is added, forming a "sandwich" complex. A substrate for the enzyme is then added, and the resulting color change is proportional to the amount of t-PA antigen present in the sample. The absorbance is typically measured at 450 nm.

cluster_0 ELISA Well CaptureAb Capture Antibody tPA t-PA Antigen CaptureAb->tPA Binding DetectionAb Enzyme-conjugated Detection Antibody tPA->DetectionAb Binding Substrate Substrate DetectionAb->Substrate Enzymatic Reaction Product Colored Product Substrate->Product cluster_0 This compound Workflow cluster_1 t-PA ELISA Workflow A1 Prepare Reagents (Substrate, Buffer) A2 Add Sample/Standard to Plate A1->A2 A3 Add Substrate (Start Reaction) A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Absorbance (405 nm) (Kinetic Reading) A4->A5 B1 Add Sample/Standard to Coated Plate B2 Incubate & Wash B1->B2 B3 Add Detection Antibody B2->B3 B4 Incubate & Wash B3->B4 B5 Add Substrate B4->B5 B6 Incubate & Stop Reaction B5->B6 B7 Measure Absorbance (450 nm) (Endpoint Reading) B6->B7

References

A Comparative Kinetic Analysis of One-Chain vs. Two-Chain Tissue Plasminogen Activator (t-PA) Using a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of one-chain (sc-tPA) and two-chain (tc-tPA) tissue plasminogen activator, focusing on their activity with the chromogenic substrate Chromozym t-PA. The information presented is supported by experimental data from scientific literature to aid in the selection and application of these critical enzymes in research and development.

Introduction to One-Chain and Two-Chain t-PA

Tissue plasminogen activator (t-PA) is a serine protease that plays a crucial role in fibrinolysis, the process of dissolving blood clots. It is synthesized and secreted as a single-chain polypeptide (sc-t-PA).[1] Upon interaction with fibrin or through the action of plasmin, sc-t-PA is cleaved at the Arg278-Ile279 peptide bond, resulting in the formation of a two-chain molecule (tc-t-PA) held together by a disulfide bond.[1] While both forms are enzymatically active, they exhibit different kinetic properties, particularly towards small synthetic substrates.

Kinetic Performance with Chromogenic Substrates

The enzymatic activity of t-PA can be conveniently measured using chromogenic substrates, such as this compound, which mimic the natural substrate plasminogen. The cleavage of the substrate by t-PA releases a chromogenic group (p-nitroaniline), which can be quantified spectrophotometrically.

Studies comparing the amidolytic activity of sc-t-PA and tc-t-PA have consistently shown that the two-chain form is significantly more active against small synthetic substrates in the absence of fibrin.[1] This enhanced activity is primarily attributed to a more favorable enzyme conformation for substrate binding and catalysis after the cleavage of the single-chain precursor.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for sc-t-PA and tc-t-PA with a closely related chromogenic substrate, S-2288 (H-D-Ile-Pro-Arg-p-nitroanilide). The data for tc-t-PA is estimated based on the reported increase in catalytic efficiency compared to sc-t-PA.

Kinetic ParameterOne-Chain t-PA (sc-t-PA)Two-Chain t-PA (tc-t-PA)
Michaelis Constant (Km) ~1.6 mM[2]Lower than sc-t-PA
Catalytic Constant (kcat) ~4.9 s-1[2]Higher than sc-t-PA
Catalytic Efficiency (kcat/Km) Baseline9- to 12-fold higher than sc-t-PA[3]

Note: The provided kinetic constants are for the substrate S-2288, which has a similar structure and reactivity to this compound.

Experimental Protocols

Principle of the Assay

The kinetic analysis of t-PA is based on the measurement of the rate of p-nitroaniline release from the chromogenic substrate, this compound. The initial rate of the reaction is directly proportional to the concentration of active t-PA. By measuring the reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. From Vmax, the catalytic constant (kcat) can be calculated if the enzyme concentration is known.

Materials and Reagents
  • One-chain t-PA (sc-t-PA)

  • Two-chain t-PA (tc-t-PA)

  • This compound

  • Tris buffer (100 mM Tris, pH 8.5, containing 0.15% (w/v) Tween 80)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Assay Procedure for Kinetic Analysis
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile distilled water. The working concentration will typically be around 0.25 mM.[4]

    • Dilute sc-t-PA and tc-t-PA to the desired concentrations in Tris buffer.

  • Assay Setup:

    • In a 96-well microplate, add varying concentrations of the this compound substrate solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.

  • Initiation of the Reaction:

    • Add a fixed concentration of either sc-t-PA or tc-t-PA to each well to initiate the reaction.

  • Measurement of Absorbance:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizing the Process

Activation of t-PA

The conversion of the less active single-chain t-PA to the more active two-chain form is a critical step in its physiological function. This process is primarily mediated by plasmin.

G sc_tPA One-Chain t-PA (sc-t-PA) (Less Active) tc_tPA Two-Chain t-PA (tc-t-PA) (More Active) sc_tPA->tc_tPA Proteolytic Cleavage Plasmin Plasmin Plasmin->sc_tPA

Caption: Conversion of one-chain t-PA to two-chain t-PA by plasmin.

Experimental Workflow for Kinetic Comparison

The following diagram outlines the key steps in a typical experiment designed to compare the kinetics of sc-t-PA and tc-t-PA.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sctPA Prepare sc-t-PA Solution add_enzyme Add t-PA to Initiate Reaction prep_sctPA->add_enzyme prep_tctPA Prepare tc-t-PA Solution prep_tctPA->add_enzyme prep_substrate Prepare this compound Concentration Series incubate Pre-incubate Substrate at 37°C prep_substrate->incubate incubate->add_enzyme measure Measure Absorbance at 405 nm (Kinetic Read) add_enzyme->measure calc_rate Calculate Initial Velocity (V₀) measure->calc_rate plot Plot V₀ vs. [Substrate] calc_rate->plot fit Fit to Michaelis-Menten Equation plot->fit determine Determine Km, Vmax, kcat fit->determine

Caption: Workflow for comparative kinetic analysis of t-PA forms.

Conclusion

The conversion of sc-t-PA to tc-t-PA results in a significant increase in its amidolytic activity towards the chromogenic substrate this compound. This is reflected in a substantially higher catalytic efficiency (kcat/Km) for the two-chain form. For researchers conducting in vitro assays where fibrin is absent, it is crucial to recognize that tc-t-PA will exhibit markedly higher activity. The choice between sc-t-PA and tc-t-PA should, therefore, be guided by the specific requirements of the experimental design, with tc-t-PA being the more active form for direct chromogenic substrate cleavage.

References

A Head-to-Head Comparison: Chromozym t-PA versus Fluorogenic Substrates for Tissue Plasminogen Activator (t-PA) Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of fibrinolysis and the development of thrombolytic therapies, the accurate measurement of tissue plasminogen activator (t-PA) activity is paramount. The choice of substrate in t-PA activity assays significantly impacts sensitivity, throughput, and the nature of the experimental data obtained. This guide provides an objective comparison of the widely used chromogenic substrate, Chromozym t-PA, with the increasingly popular fluorogenic substrates, supported by experimental data and detailed protocols.

At the heart of this comparison lies the fundamental difference in signal generation. This compound, a chromogenic substrate, yields a colored product that is quantified by measuring absorbance. In contrast, fluorogenic substrates produce a fluorescent signal upon cleavage, which is measured by a fluorometer. This distinction underpins the varying performance characteristics of these two classes of substrates.

Performance at a Glance: A Quantitative Comparison

The kinetic parameters of an enzyme-substrate reaction, namely the Michaelis constant (Km) and the maximum velocity (Vmax) or catalytic rate constant (kcat), are critical indicators of substrate affinity and the efficiency of the enzymatic reaction. A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat indicates a faster turnover rate.

The following tables summarize the available kinetic data for this compound and a selection of fluorogenic t-PA substrates.

Table 1: Kinetic Parameters of this compound

Substratet-PA FormKm (µM)Vmax (µmol/µg tPA/min)
This compound (CH₃SO₂-D-Phe-Gly-Arg-pNA)Single-chain (sc-tPA)0.2866.95
Two-chain (tc-tPA)0.16733.9

Data sourced from the Pefachrome® tPA product information, which has the same peptide sequence as this compound.

Table 2: Kinetic Parameters of Selected Fluorogenic t-PA Substrates

SubstrateKm (µM)kcat (s⁻¹)
Boc-(p-F)Phe-Pro-Arg-ANSNHC₂H₅2.63.6
A series of 54 fluorogenic substrates with an ANSN leaving group have been synthesized with Km values ranging from <100 µM down to 2.6 µM, and kcat values up to 3.6 s⁻¹.[1]

It is evident from the data that fluorogenic substrates can exhibit significantly lower Km values, indicating a higher affinity for t-PA compared to this compound. For instance, the Boc-(p-F)Phe-Pro-Arg-ANSNHC₂H₅ fluorogenic substrate shows a Km of 2.6 µM, which is substantially lower than that of this compound. This higher affinity can translate to greater sensitivity in detecting lower concentrations of t-PA. In fact, studies have shown that certain fluorogenic substrates allow for the quantitation of t-PA at concentrations as low as 1 pM.[1]

The Enzymatic Reaction and Assay Principle

Tissue plasminogen activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to the active enzyme plasmin, which in turn degrades fibrin clots. Both chromogenic and fluorogenic assays for t-PA activity are based on the direct cleavage of a synthetic substrate by t-PA, releasing a detectable molecule.

tPA_Activity_Assay cluster_chromogenic Chromogenic Assay cluster_fluorogenic Fluorogenic Assay This compound This compound p-Nitroaniline p-Nitroaniline This compound->p-Nitroaniline Cleavage by t-PA Absorbance Measurement (405 nm) Absorbance Measurement (405 nm) p-Nitroaniline->Absorbance Measurement (405 nm) tPA_C t-PA Fluorogenic Substrate Fluorogenic Substrate (e.g., Peptide-AMC) Fluorophore Free Fluorophore (e.g., AMC) Fluorogenic Substrate->Fluorophore Cleavage by t-PA Fluorescence Measurement\n(e.g., Ex: 354 nm, Em: 442 nm) Fluorescence Measurement (e.g., Ex: 354 nm, Em: 442 nm) Fluorophore->Fluorescence Measurement\n(e.g., Ex: 354 nm, Em: 442 nm) tPA_F t-PA

Figure 1: General mechanism of t-PA activity assays.

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for t-PA activity assays using both this compound and a generic fluorogenic substrate.

This compound Assay Protocol

This protocol is based on the product information for this compound from Sigma-Aldrich.[2]

Reagent Preparation:

  • Tris Buffer (100 mM, pH 8.5): Dissolve 1.21 g of Tris base in approximately 90 mL of distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 0.15 g of Tween 80 and dissolve completely. Bring the final volume to 100 mL with distilled water.

  • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of distilled water.

  • Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of distilled water.

  • t-PA Standard and Samples: Prepare a series of t-PA standards and dilute samples in the Tris buffer.

Assay Procedure:

  • Pipette 100 µL of Tris buffer into each well of a 96-well microplate.

  • Add 10 µL of t-PA standard or sample to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 4 mM this compound solution to each well.

  • Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take readings every minute for 10-30 minutes.

  • Alternatively, for an endpoint assay, after a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 50 µL of 10% citric acid solution. Read the final absorbance at 405 nm.

Data Calculation:

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. The t-PA activity is proportional to this rate. A standard curve can be generated by plotting the ΔA/min for the t-PA standards against their known concentrations.

chromogenic_workflow prep Reagent Preparation (Buffer, Substrate, Standards) plate_prep Pipette Buffer and t-PA Standards/Samples into 96-well plate prep->plate_prep pre_inc Pre-incubate at 37°C plate_prep->pre_inc reaction Add this compound to initiate reaction pre_inc->reaction measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) reaction->measurement analysis Calculate ΔA/min and determine t-PA activity measurement->analysis fluorogenic_workflow prep Reagent Preparation (Buffer, Substrate, Standards) plate_prep Pipette Buffer and t-PA Standards/Samples into black 96-well plate prep->plate_prep pre_inc Pre-incubate at 37°C (Protect from light) plate_prep->pre_inc reaction Add Fluorogenic Substrate to initiate reaction pre_inc->reaction measurement Measure Fluorescence (Kinetic mode) reaction->measurement analysis Calculate ΔRFU/min and determine t-PA activity measurement->analysis

References

A Comparative Analysis of Recombinant vs. Native t-PA Utilizing the Chromozym t-PA Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of recombinant tissue plasminogen activator (rt-PA) and native tissue plasminogen activator (t-PA), with a focus on their activity as measured by the Chromozym t-PA chromogenic substrate assay. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the functional and biochemical differences between these two forms of a critical enzyme in fibrinolysis.

Executive Summary

Recombinant t-PA, produced via recombinant DNA technology, offers a more consistent and scalable source of the enzyme compared to native t-PA, which is isolated from natural sources. Experimental data indicates that rt-PA can exhibit significantly higher specific activity than its native counterpart. While both forms share fundamental biochemical properties, such as molecular weight and optimal pH for activity, the differences in their production can lead to variations in post-translational modifications and, consequently, enzymatic efficiency. The this compound assay provides a reliable and straightforward method for quantifying and comparing the amidolytic activity of both recombinant and native t-PA.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences in the specific activity between recombinant and native t-PA as reported in the literature.

ParameterRecombinant t-PA (rt-PA)Native t-PA (HV-PA)Reference
Specific Activity (IU/mg) ~ 600,000~ 250,000[1]
Molecular Weight (kDa) ~ 66~ 66[1]
Optimal pH ~ 8.5~ 8.5[1]

HV-PA: Human Vascular Plasminogen Activator

Experimental Protocols

This compound Assay for Measuring t-PA Activity

This protocol outlines the procedure for determining the activity of t-PA using the this compound chromogenic substrate. The assay measures the ability of t-PA to cleave the chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

Materials:

  • This compound substrate (N-Methylsulfonyl-D-Phe-Gly-Arg-p-nitroaniline acetate)[2][3]

  • Tris Buffer (100 mM Tris, 0.15% Tween 80, pH 8.5)[2]

  • t-PA standard (recombinant or native)

  • Sample containing unknown t-PA concentration (recombinant or native)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 37°C incubator or water bath

  • Plastic tubes and cuvettes (glass should be avoided to prevent adsorption)[2]

Procedure:

  • Preparation of Reagents:

    • Tris Buffer (100 mM, pH 8.5): Dissolve 1.21 g of Tris base in 80 mL of distilled water. Adjust the pH to 8.5 with 1 M HCl. Add 0.15 g of Tween 80 and dissolve completely. Bring the final volume to 100 mL with distilled water.[2]

    • This compound Solution (4 mM): Dissolve 5.1 mg of this compound in 2 mL of distilled water. This solution is stable for at least two weeks when stored at 2-8°C.[2]

    • Reagent Mixture: Prepare fresh by mixing 9 parts of Tris buffer with 1 part of this compound solution.[2]

    • t-PA Standards and Samples: Prepare a series of dilutions of the t-PA standard in Tris buffer to generate a standard curve. Dilute the unknown samples to fall within the range of the standard curve.

  • Assay Protocol:

    • Pre-warm the reagent mixture and the t-PA standards/samples to 37°C.[2]

    • Pipette 100 µL of the pre-warmed reagent mixture into each well of a microplate.

    • Add 100 µL of the t-PA standard or sample to the corresponding wells.

    • Immediately place the microplate in a reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time (kinetic mode). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then stop the reaction before reading the absorbance.

    • The rate of p-nitroaniline release is directly proportional to the t-PA activity.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each standard and sample.

    • Plot a standard curve of ΔA/min versus the concentration of the t-PA standards.

    • Determine the concentration of t-PA in the unknown samples by interpolating their ΔA/min values from the standard curve.

Mandatory Visualizations

Experimental Workflow for this compound Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Tris Buffer prep_reagent_mix Prepare Reagent Mixture prep_buffer->prep_reagent_mix prep_substrate Prepare this compound prep_substrate->prep_reagent_mix prewarm Pre-warm reagents and samples to 37°C prep_reagent_mix->prewarm prep_standards Prepare t-PA Standards prep_standards->prewarm prep_samples Prepare Samples prep_samples->prewarm pipette_reagent Pipette Reagent Mixture into microplate prewarm->pipette_reagent add_sample Add t-PA standards and samples pipette_reagent->add_sample measure Measure absorbance at 405 nm (kinetic) add_sample->measure calculate_rate Calculate ΔA/min measure->calculate_rate plot_curve Plot standard curve calculate_rate->plot_curve determine_conc Determine unknown concentrations plot_curve->determine_conc G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tPA t-PA LRP1 LRP1 tPA->LRP1 AnnexinA2 Annexin A2 tPA->AnnexinA2 ERK ERK1/2 LRP1->ERK Activates NFkB NF-κB AnnexinA2->NFkB Activates Gene Gene Expression ERK->Gene NFkB->Gene Response Cellular Response Gene->Response

References

Safety Operating Guide

Proper Disposal of Chromozym t-PA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for personnel safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Chromozym t-PA, a chromogenic substrate used for the determination of tissue Plasminogen Activator (t-PA). The following instructions are based on general laboratory safety protocols and chemical waste management principles.

Important Note: Before proceeding, always consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to the specific waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Handling

This compound is a synthetic peptide substrate. While the powder itself is classified as a combustible solid, the primary concern for disposal arises from its use in solution and potential contamination with other laboratory chemicals or biological materials. Reagents used in conjunction with this compound, such as buffers or the t-PA enzyme itself (which may be of biological origin), must also be considered when determining the final waste stream.[1]

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative and qualitative information relevant to the handling and disposal of this compound solutions.

ParameterValue / RecommendationSource
Form Powder
Working Concentration Approx. 0.25 mM[2]
Aqueous Solution Stability A 4mM solution is stable for at least two weeks at 2 to 8 °C.[2]
Storage Temperature (Powder) 15 to 25°C[3]
Waste Classification Non-hazardous solid. Treat as chemical waste when in solution or contaminated.General Guidance
Disposal of Contaminated Materials Treat as biological waste if in contact with human-origin materials.[1]
Empty Container Disposal Triple-rinse with a suitable solvent (e.g., water). Collect rinsate as chemical waste. Deface label before discarding container.[4]

Experimental Protocol: Standard Disposal Procedure

This protocol outlines the recommended step-by-step process for disposing of waste generated from experiments involving this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Segregation of Waste:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste solutions should be collected in a dedicated, properly labeled hazardous waste container.[5][6]

3. Collection of Liquid Waste:

  • Collect all aqueous waste containing this compound, including leftover reagents, reaction mixtures, and the first two to three rinses of contaminated labware, into a chemically compatible (e.g., high-density polyethylene) waste container.[4][6]

  • The container must be clearly labeled "Hazardous Waste" and include the full chemical name: "N-Methylsulfonyl-D-Phe-Gly-Arg-4-nitranilide-acetate solution".[5] List all other components of the solution.

  • Keep the waste container securely closed except when adding waste.[5]

4. Disposal of Solid Waste:

  • Unused or expired this compound powder should be disposed of in its original container as chemical waste. Do not attempt to dispose of it down the drain.

  • Consumables contaminated with this compound (e.g., pipette tips, gloves, bench paper) should be collected in a designated solid chemical waste container.[7]

5. Spill Management:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8]

  • If the experiment involved t-PA of biological origin, the absorbent material should be wetted with an appropriate disinfectant.[1]

  • Collect the contaminated absorbent material into a sealed container and dispose of it as chemical or biological waste, according to the nature of the spill.[1]

6. Final Disposal:

  • Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[5][6]

  • Drain Disposal is Not Recommended: Do not pour concentrated this compound solutions down the drain. While some highly diluted and neutralized assay plate contents may be permitted for sink disposal in some institutions, it is generally against best practices for chemical waste.[4][5][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.

Chromozym_tPA_Disposal start Generated Waste (this compound) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Unused Powder, Contaminated Gloves, Tips) waste_type->solid_waste Solid empty_container Empty Reagent Container waste_type->empty_container Empty Container collect_liquid Collect in Labeled Chemical Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid rinse Triple Rinse with Appropriate Solvent empty_container->rinse final_disposal Arrange for Pickup by EHS or Licensed Contractor collect_liquid->final_disposal collect_solid->final_disposal collect_rinsate Collect Rinsate in Liquid Waste rinse->collect_rinsate deface_label Deface Label rinse->deface_label collect_rinsate->collect_liquid discard_container Discard Container per Institutional Guidelines deface_label->discard_container

Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.